Product packaging for Methyl 3,4-dimethoxycinnamate(Cat. No.:CAS No. 5396-64-5)

Methyl 3,4-dimethoxycinnamate

Cat. No.: B017139
CAS No.: 5396-64-5
M. Wt: 222.24 g/mol
InChI Key: JXRYDOZRPYFBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has been reported in Aragoa lucidula, Sideritis marmorea, and Sideritis lotsyi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B017139 Methyl 3,4-dimethoxycinnamate CAS No. 5396-64-5

Properties

CAS No.

5396-64-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3

InChI Key

JXRYDOZRPYFBKO-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OC

Other CAS No.

5396-64-5

Synonyms

Methyl 3,4-Dimethoxycinnamate;  3-(3,4-Dimethoxyphenyl)-2-propenoic Acid Methyl Ester;  3,4-O-Dimethylcaffeic Acid Methyl Ester;  NSC 4331; 

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Origins of Methyl 3,4-dimethoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Methyl 3,4-dimethoxycinnamate, a phenylpropanoid with potential applications in various research and development fields. This document details the known botanical and fungal origins of the compound, outlines experimental protocols for its isolation and identification, presents a plausible biosynthetic pathway, and explores potential signaling pathways based on its chemical class.

Natural Sources of this compound

This compound has been identified in a select number of plant species and a fungal organism. While its presence is confirmed, quantitative data on the concentration of this compound in these sources remain largely unpublished in publicly available literature.

The primary identified natural sources are:

  • Plants:

    • Amburana cearensis (Fabaceae): Commonly known as "cumaru" or "amburana," the stem bark of this South American tree is a confirmed source of trans-Methyl 3,4-dimethoxycinnamate.

    • Aragoa lucidula (Plantaginaceae): This species, endemic to the páramos of the Andes, has been reported to contain this compound.

    • Sideritis marmorea and Sideritis lotsyi (Lamiaceae): These species of mountain tea, found in the Mediterranean region, are also cited as natural sources of the compound.

  • Fungi:

    • Uromyces appendiculatus (Pucciniaceae): This pathogenic fungus, the causative agent of bean rust, produces both cis and trans isomers of this compound as a self-inhibitor of uredospore germination.[1]

Table 1: Summary of Natural Sources of this compound

KingdomFamilySpeciesCommon NamePart(s) Containing Compound
PlantaeFabaceaeAmburana cearensisCumaru, AmburanaStem Bark
PlantaePlantaginaceaeAragoa lucidulaNot specified
PlantaeLamiaceaeSideritis marmoreaMountain TeaNot specified
PlantaeLamiaceaeSideritis lotsyiMountain TeaNot specified
FungiPucciniaceaeUromyces appendiculatusBean RustUredospores

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not widely available. However, based on published methodologies for the isolation of this and similar phenylpropanoids from plant matrices, a general workflow can be established.

Extraction and Isolation from Amburana cearensis Stem Bark

This protocol is adapted from the reported isolation of trans-Methyl 3,4-dimethoxycinnamate.

a. Extraction:

  • Air-dry and pulverize the stem bark of Amburana cearensis.

  • Perform exhaustive extraction of the powdered bark with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

b. Isolation by Column Chromatography:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or hexane-chloroform gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization under UV light.

  • Pool fractions containing the compound of interest, identified by comparison with a standard if available.

  • Further purify the pooled fractions by repeated column chromatography or preparative TLC to yield pure this compound.

Analytical Identification

The identity and purity of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Ultraviolet (UV) Spectroscopy: To observe the characteristic absorption maxima for the cinnamate chromophore.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the ester carbonyl, double bond, and methoxy groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for the quantification of this compound in the identified natural sources was not found in the reviewed literature, a general method can be developed based on protocols for similar phenylpropanoids.

a. Sample Preparation:

  • Prepare a calibrated amount of the dried and powdered natural source material.

  • Extract with a defined volume of a suitable solvent (e.g., methanol) using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

b. HPLC Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of this compound.

  • Quantification: Based on a calibration curve generated from a pure standard of this compound.

Biosynthesis of this compound

This compound is a derivative of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine. The specific enzymatic steps leading to this compound are proposed to involve a series of hydroxylations and methylations.

The likely biosynthetic precursor is caffeic acid, a central intermediate in the phenylpropanoid pathway. The formation of this compound would then proceed through two key enzymatic reactions:

  • O-methylation: Two successive methylation reactions of the hydroxyl groups of caffeic acid are catalyzed by O-methyltransferases (OMTs), utilizing S-adenosyl methionine (SAM) as the methyl donor. The first methylation would produce ferulic acid, and the second would yield 3,4-dimethoxycinnamic acid.

  • Esterification: The carboxyl group of 3,4-dimethoxycinnamic acid is then esterified with methanol, a reaction that can be catalyzed by a carboxyl methyltransferase.

Biosynthesis_of_Methyl_3_4_dimethoxycinnamate Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid OMT (SAM) Dimethoxycinnamic_acid 3,4-Dimethoxycinnamic Acid Ferulic_acid->Dimethoxycinnamic_acid OMT (SAM) Methyl_dimethoxycinnamate This compound Dimethoxycinnamic_acid->Methyl_dimethoxycinnamate Carboxyl Methyltransferase

Caption: Plausible biosynthetic pathway of this compound.

Potential Signaling Pathways

Direct experimental evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, based on the known biological activities of related cinnamic acid derivatives, several potential pathways can be hypothesized. Cinnamic acids and their esters are known to possess anti-inflammatory and neuroprotective properties.[2][3]

Anti-inflammatory Pathways

Many cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][4] It is plausible that this compound could interact with similar pathways.

  • NF-κB Signaling: Cinnamic acid derivatives have been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[2] This pathway is a central regulator of inflammatory gene expression. Inhibition of NF-κB activation would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. Some cinnamic acid derivatives have been shown to modulate MAPK signaling.[3]

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm MDMC This compound IKK IKK MDMC->IKK Inhibition (Hypothesized) MAPK MAPK (p38, ERK, JNK) MDMC->MAPK Modulation (Hypothesized) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Cytokines Inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines MAPK->Nucleus

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Neuroprotective Pathways

The neuroprotective effects of some cinnamic acid derivatives and related phenolic compounds suggest that this compound may also have activity in the central nervous system.[5][6]

  • Antioxidant Activity: As a phenolic compound, this compound likely possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS). Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.

  • Modulation of Neurotransmitter Systems: Some methoxyflavones, which share structural similarities, have been shown to interact with GABA and serotonin receptors, suggesting a potential for neuromodulatory effects.[7]

Conclusion

This compound is a naturally occurring phenylpropanoid found in a limited number of plant and fungal species. While methods for its isolation and identification have been established, there is a notable lack of quantitative data regarding its concentration in these natural sources. Its biosynthesis is proposed to occur via the well-established phenylpropanoid pathway. Although direct evidence is scarce, the known biological activities of related compounds suggest that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and neuroprotection. Further research is warranted to quantify its presence in natural sources and to fully elucidate its pharmacological mechanisms of action.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is an organic compound with the chemical formula C₁₂H₁₄O₄.[1] It is an alkyl cinnamate formed from the condensation of 3,4-dimethoxycinnamic acid and methanol. This compound, also known as 3,4-O-Dimethylcaffeic acid methyl ester, is of growing interest in the scientific community due to its biological activities, including its role as an inhibitor of uredospore germination and as a modulator of global DNA methylation in cancer cells.[2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its role in DNA methylation inhibition.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physical Properties
PropertyValueSource
IUPAC Name methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate[1]
CAS Number 5396-64-5[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Appearance Not explicitly stated, but related cinnamates are solids[4][5]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents like methylene chloride and ethyl acetate.[6] Limited solubility in water is expected for this class of compounds.
Table 2: Spectroscopic Data (Reference Data for Analogous Compounds)
Spectroscopic Data 3,4-Dimethoxycinnamic Acid Methyl 4-methoxycinnamate
¹H NMR (ppm) ¹H NMR data is available, showing characteristic peaks for the aromatic, vinylic, and methoxy protons.[7]δ 7.64 (d, J=15.9 Hz, 1H), 6.88 (d, J=8.8 Hz, 2H), 6.30 (d, J=15.9 Hz, 1H), 3.82 (s, 3H), 3.78 (s, 3H).[5]
¹³C NMR (ppm) ¹³C NMR data is available, indicating the chemical shifts for all carbon atoms in the molecule.[8]Not readily available.
Mass Spectrum (m/z) Key fragments observed at m/z 208 (M+), 193, 177, 165, 149, 134.[9]Key fragments observed at m/z 192 (M+), 161, 133, 105, 91, 77.[5]
IR Spectrum (cm⁻¹) IR spectra are available, showing characteristic absorptions for the carboxylic acid and other functional groups.[9]Characteristic peaks for C=O stretching (ester), C=C stretching (alkene), and C-O stretching (ether and ester).[10][11]

Experimental Protocols

Synthesis of this compound

This protocol is a two-step process involving the synthesis of the precursor 3,4-dimethoxycinnamic acid followed by its esterification to yield the final product.

Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid (Knoevenagel-Doebner Condensation) [12]

  • Materials:

    • Veratraldehyde (3,4-dimethoxybenzaldehyde)

    • Malonic acid

    • 1,4-diazabicyclo[2.2.2]octane (DABCO)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Chloroform

    • Hexane

    • Ice water

  • Procedure:

    • In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in DMF.

    • Add DABCO (0.2 eq.) to the solution.

    • Stir the reaction mixture at 100-110 °C for 60-90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, slowly pour the reaction mixture into ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude 3,4-dimethoxycinnamic acid.

Step 2: Esterification of 3,4-Dimethoxycinnamic Acid (Fischer Esterification)

  • Materials:

    • Crude 3,4-dimethoxycinnamic acid from Step 1

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (catalyst)

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the crude 3,4-dimethoxycinnamic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield crude this compound.

Purification Protocol: Recrystallization[13][14]
  • Principle: The purification of the crude product is based on the principle that the solubility of the compound and impurities varies in a given solvent at different temperatures.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of chloroform and hexane.[12] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot chloroform.

    • If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.

    • Slowly add hexane to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent (chloroform/hexane mixture).

    • Dry the crystals under vacuum to remove any residual solvent.

    • The purity of the recrystallized product can be assessed by melting point determination and spectroscopic analysis.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of global DNA methylation in hepatocellular carcinoma cells (Hep3B).[2] DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. Aberrant DNA methylation patterns are a hallmark of many cancers.

The process of DNA methylation involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine, a reaction catalyzed by DNA methyltransferases (DNMTs).[13] By inhibiting DNMTs, compounds like this compound can prevent the hypermethylation of tumor suppressor genes, potentially leading to their re-expression and the suppression of tumor growth.

Visualization of the DNA Methylation Inhibition Workflow

The following diagram illustrates the general workflow of DNA methylation and the point of intervention for an inhibitor like this compound.

DNA_Methylation_Inhibition cluster_1 Inhibition by this compound SAM S-Adenosylmethionine (SAM) DNMT DNA Methyltransferase (DNMT) SAM->DNMT Methylated_DNA Methylated DNA (5-mC) DNMT->Methylated_DNA Methyl Group Transfer SAH S-Adenosylhomocysteine (SAH) DNMT->SAH Inhibited_DNMT Inhibited DNMT DNA Unmethylated DNA (Cytosine) DNA->DNMT Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing Inhibitor This compound Inhibitor->DNMT

Caption: Workflow of DNA Methylation and its Inhibition.

This diagram illustrates the normal process of DNA methylation catalyzed by DNMT, leading to gene silencing. This compound acts as an inhibitor of DNMT, thereby preventing this process.

References

Mass Spectrometry Analysis of Methyl 3,4-dimethoxycinnamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 3,4-dimethoxycinnamate, a naturally occurring phenolic compound with potential applications in drug development. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents predicted fragmentation patterns, and offers a visual representation of the analytical workflow.

Introduction to this compound

This compound is a cinnamic acid ester found in various plant species. Its chemical structure, characterized by a substituted aromatic ring and an α,β-unsaturated ester functional group, makes it amenable to analysis by mass spectrometry. Understanding its mass spectrometric behavior is crucial for its identification, quantification, and metabolic studies in complex biological matrices. The molecular formula of this compound is C₁₂H₁₄O₄, and its molecular weight is approximately 222.24 g/mol [1].

Predicted Mass Spectrometry Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily accessible, a plausible fragmentation pathway can be predicted based on the principles of mass spectrometry and the known fragmentation of similar aromatic esters and methoxy-substituted compounds. Electron ionization (EI) is a common ionization technique for GC-MS that induces extensive fragmentation, providing valuable structural information.

The molecular ion ([M]⁺˙) is expected at an m/z of 222. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 191.

  • Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the methoxy substituents can result in a fragment at m/z 207.

  • Cleavage of the ester group: Fragmentation of the ester moiety can lead to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z 163. Alternatively, the loss of a methoxy radical from the ester group can produce an acylium ion at m/z 191.

  • Formation of a tropylium ion: Rearrangement and fragmentation of the aromatic ring can also occur, though these are typically less intense peaks.

Tabulated Quantitative Data

The following table summarizes the predicted m/z values for the key ions in the electron ionization mass spectrum of this compound.

m/z Predicted Ion Structure Interpretation
222[C₁₂H₁₄O₄]⁺˙Molecular Ion ([M]⁺˙)
207[M - •CH₃]⁺Loss of a methyl radical from a methoxy group
191[M - •OCH₃]⁺Loss of a methoxy radical from the aromatic ring
177[M - •COOCH₃ + H]⁺˙Loss of the methoxycarbonyl group with hydrogen rearrangement
163[M - •COOCH₃]⁺Loss of the methoxycarbonyl radical
151[C₈H₇O₂]⁺Further fragmentation of the aromatic portion

Fragmentation Pathway Diagram

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 222 F207 [M - •CH₃]⁺ m/z = 207 M->F207 - •CH₃ F191 [M - •OCH₃]⁺ m/z = 191 M->F191 - •OCH₃ F177 [M - •COOCH₃ + H]⁺˙ m/z = 177 M->F177 - •COOCH₃ + H F163 [M - •COOCH₃]⁺ m/z = 163 M->F163 - •COOCH₃ F191->F163 - CO F151 [C₈H₇O₂]⁺ m/z = 151 F177->F151 - C₂H₂

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are generalized methods and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent such as methanol, ethanol, or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • If analyzing from a complex matrix (e.g., plant extract), perform a liquid-liquid extraction or solid-phase extraction to isolate the compound of interest and remove interfering substances.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 280°C for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library or the predicted fragmentation pattern.

  • Quantification can be performed using an internal standard and constructing a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for analyzing less volatile compounds or for achieving higher sensitivity and selectivity, particularly in complex matrices.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of 10-100 ng/mL.

  • For complex matrices, perform appropriate extraction and clean-up procedures.

  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 223.1 (for [M+H]⁺)

    • Product Ions (Q3): Monitor the most intense and specific fragment ions (e.g., m/z 191.1, 163.1). Collision energies should be optimized for each transition.

3. Data Analysis:

  • Identify this compound by its retention time and the presence of the specified MRM transitions.

  • Quantify the analyte using a calibration curve prepared with a suitable internal standard.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation Sample Sample Acquisition (e.g., Plant Extract, Synthesized Compound) Extraction Extraction & Clean-up (LLE, SPE) Sample->Extraction Dissolution Dissolution & Filtration Extraction->Dissolution Chromatography Chromatographic Separation (GC or LC) Dissolution->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Retention Time, Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The methodologies outlined herein can be adapted and optimized for specific research needs, facilitating the reliable identification and quantification of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of Methyl 3,4-dimethoxycinnamate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are utilizing IR spectroscopy for the identification and characterization of this compound. This document details the characteristic vibrational frequencies, provides a standard experimental protocol for sample analysis, and illustrates the analytical workflow.

This compound (C₁₂H₁₄O₄) is an organic compound that has been identified as a self-inhibitor of bean rust uredospores and has been studied for its potential role as a modulator of DNA methylation.[1] Accurate characterization of this molecule is crucial for its application in research and development. IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: an α,β-unsaturated ester, a trans-alkene, a 1,2,4-trisubstituted aromatic ring, and two methoxy (ether) groups. The precise wavenumbers can vary slightly depending on the sample preparation and the instrument's calibration. The expected characteristic absorption peaks are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
3010 - 3080Medium - WeakAromatic C-HStretching
3000 - 3050Medium - WeakAlkene (=C-H)Stretching
2950 - 3000MediumMethyl (O-CH₃)Asymmetric Stretching
2830 - 2850MediumMethyl (O-CH₃)Symmetric Stretching
~1715StrongEster (C=O)Stretching (conjugated)
~1635StrongAlkene (C=C)Stretching (conjugated)
1580 - 1600MediumAromatic Ring (C=C)Stretching
1500 - 1520StrongAromatic Ring (C=C)Stretching
1250 - 1300StrongAryl Ether (Ar-O)Asymmetric Stretching
1140 - 1180StrongEster (C-O)Stretching
1020 - 1040StrongAryl Ether (Ar-O)Symmetric Stretching
~980StrongAlkene (=C-H)Out-of-plane Bending (trans)
800 - 880StrongAromatic C-HOut-of-plane Bending (trisubstituted)

Note: The conjugation of the carbonyl group and the aromatic ring with the C=C double bond typically lowers the stretching frequency of the C=O and C=C bonds compared to their non-conjugated counterparts.[3]

Experimental Protocols: Acquiring the IR Spectrum

The following protocols describe standard methods for obtaining the IR spectrum of a solid sample like this compound. The choice of method may depend on the available equipment and the desired sample quality.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a common technique for obtaining high-quality spectra of solid samples.[4]

  • Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture. KBr is transparent to IR radiation but highly hygroscopic.

  • Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.

  • Pellet Formation: Transfer a portion of the powdered mixture to a pellet-forming die. Apply high pressure (typically 8-10 tons) for several minutes using a hydraulic press. This will form a thin, transparent or translucent KBr pellet containing the sample.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a rapid and popular method that requires minimal sample preparation.[2][5]

  • Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact between the sample and the crystal is essential for a high-quality spectrum.

  • Spectral Acquisition: Collect the IR spectrum. The instrument software will automatically perform the ATR correction and display the spectrum in units of absorbance or transmittance.

  • Cleaning: After analysis, retract the pressure clamp, and clean the sample from the crystal surface using a suitable dry solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mandatory Visualization: Experimental Workflow and Data Logic

The following diagrams illustrate the key processes involved in the IR spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind Sample with KBr start->grind 1-2 mg press Press into Pellet grind->press Apply 8-10 tons place_sample Place Pellet in Spectrometer press->place_sample run_sample Run Sample Spectrum place_sample->run_sample run_bkg Run Background Spectrum run_bkg->run_sample process_spec Process Spectrum (Subtract Background) run_sample->process_spec assign_peaks Assign Peaks to Functional Groups process_spec->assign_peaks report Final Report assign_peaks->report

Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.

Functional_Group_Logic cluster_carbonyl Carbonyl Region cluster_double_bond Double Bond / Aromatic Region cluster_fingerprint Fingerprint Region cluster_ch C-H Stretching Region compound This compound ester_co ~1715 cm⁻¹ Strong, Sharp (C=O Stretch, Ester) compound->ester_co has Ester alkene_cc ~1635 cm⁻¹ Strong (C=C Stretch, Alkene) compound->alkene_cc has Alkene aromatic_cc 1500-1600 cm⁻¹ Medium-Strong (C=C Stretch, Aromatic) compound->aromatic_cc has Aromatic Ring ether_co 1020-1300 cm⁻¹ Multiple Strong Bands (C-O Stretch, Ether/Ester) compound->ether_co has Ether & Ester alkene_ch ~980 cm⁻¹ Strong (=C-H Bend, trans) compound->alkene_ch ch_sp2 > 3000 cm⁻¹ Medium-Weak (Aromatic/Alkene C-H) compound->ch_sp2 ch_sp3 < 3000 cm⁻¹ Medium (Methyl C-H) compound->ch_sp3 has Methoxy

Caption: Logical relationships of functional groups to IR spectral regions.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is an aromatic ester, a derivative of cinnamic acid. Its structure, featuring a benzene ring conjugated with a propenoic acid methyl ester group and substituted with two methoxy groups, suggests significant absorption in the UV region of the electromagnetic spectrum. This property is of interest in various fields, including pharmacology and materials science, where UV-absorbing compounds play a crucial role. The UV-Vis spectrum is determined by the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated system.

Predicted UV-Vis Absorption Data

The absorption maximum (λmax) for this compound can be estimated using the Woodward-Fieser rules for aromatic compounds. For a benzoic acid or ester derivative, the base value for the primary absorption band is 230 nm. The contributions of the two methoxy (-OCH3) substituents on the aromatic ring are then added to this base value.

ParameterWavelength (nm)
Base Value (Ar-COOR) 230
Increment for meta-OCH3 group +7
Increment for para-OCH3 group +25
Calculated λmax 262

Note: This is a theoretical estimation. The actual experimental value may vary depending on the solvent and other experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy

This section details a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

2. Procedure:

  • Preparation of a Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Transfer the weighed compound to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent.

    • Once dissolved, fill the volumetric flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, and 10 µg/mL) by transferring the appropriate volume of the stock solution into 10 mL volumetric flasks and diluting with the solvent.

  • Spectrophotometric Analysis:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use the chosen solvent as the blank reference. Fill one quartz cuvette with the solvent and place it in the reference beam of the spectrophotometer.

    • Fill another quartz cuvette with the solvent and place it in the sample beam to run a baseline correction.

    • Replace the solvent in the sample cuvette with the most dilute working solution and record the absorption spectrum.

    • Repeat the measurement for all the prepared working solutions, moving from the most dilute to the most concentrated.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Record the absorbance value at the λmax for each concentration.

    • Plot a calibration curve of absorbance versus concentration.

    • If required, the molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the UV-Vis absorption spectrum.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute instrument_setup Instrument Setup dilute->instrument_setup baseline Baseline Correction instrument_setup->baseline scan Scan Spectrum baseline->scan find_lambda_max Identify λmax scan->find_lambda_max plot Plot Calibration Curve find_lambda_max->plot calculate Calculate Molar Absorptivity plot->calculate

Experimental workflow for UV-Vis spectroscopy.

Signaling Pathways and Logical Relationships

At present, there is limited information available in scientific literature regarding the specific signaling pathways modulated by this compound. Research on cinnamic acid and its derivatives often focuses on their antioxidant, anti-inflammatory, and antimicrobial properties. The biological activities of these compounds are generally attributed to their ability to scavenge free radicals and interact with various enzymatic pathways. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This technical guide provides a foundational understanding of the UV-Vis absorption properties of this compound for the scientific community. The provided experimental protocol offers a robust methodology for the empirical determination of its absorption spectrum, which is essential for quality control, quantitative analysis, and further research into its potential applications. The estimated λmax of 262 nm serves as a preliminary guide for these experimental investigations.

A Comprehensive Technical Guide on the Mechanism of Action of Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a phenylpropanoid compound found in various plants.[1] As a derivative of cinnamic acid, it belongs to a class of molecules known for a wide range of biological activities. This technical guide provides an in-depth analysis of the known mechanisms of action of this compound and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its therapeutic potential.

Core Mechanisms of Action

The biological activities of this compound and its analogs are multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-inflammatory and Antioxidant Effects

Derivatives of 3,4-dimethoxycinnamic acid have demonstrated significant anti-inflammatory and antioxidant properties.[2][3] These effects are largely attributed to the modulation of the NF-κB and Nrf2 signaling pathways.

2.1.1 Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

A close analog, Methyl 3,4,5-trimethoxycinnamate (MTC), has been shown to suppress LPS-induced inflammation in RAW264.7 macrophages.[4][5] MTC treatment leads to a reduction in the phosphorylation of IκB and the p65 subunit of NF-κB, thereby inhibiting NF-κB's nuclear translocation and DNA binding activity.[4] This results in the decreased expression and release of pro-inflammatory mediators, including:

  • Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), leading to reduced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[4]

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_complex p65 IκB IKK->NFkB_complex:ikb Phosphorylates IKK->NFkB_complex:p65 Phosphorylates IkB IκB p65 p65 p_IkB p-IκB NFkB_complex:ikb->p_IkB p_p65 p-p65 NFkB_complex:p65->p_p65 Proteasome Proteasome p_IkB->Proteasome Degradation NFkB_nucleus p-p65 p_p65->NFkB_nucleus Translocation Nucleus Nucleus DNA DNA NFkB_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription MDMC This compound (and analogs) MDMC->IKK Inhibits MDMC->p_p65 Inhibits Translocation

Caption: Inhibition of the NF-κB Signaling Pathway.

2.1.2 Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Methylcinnamate (MC) has been shown to protect the liver from acetaminophen-induced hepatotoxicity by activating the Nrf2 pathway.[6] Similarly, MTC treatment in RAW264.7 cells resulted in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity.[4] This activation of the Nrf2 pathway contributes to the antioxidant effects by boosting the cellular defense against oxidative stress.

Nrf2_Activation cluster_nucleus Nucleus MDMC This compound (and analogs) Nrf2_Keap1 Nrf2 Keap1 MDMC->Nrf2_Keap1:nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1:nrf2 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1:nrf2->Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Nucleus Nucleus ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 Antioxidant Pathway.
Anticancer Activity

Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents.[7][8] The proposed mechanisms include the induction of apoptosis and inhibition of cancer cell proliferation.

2.2.1 Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Methyl 3,4-dihydroxybenzoate (MDHB), a related compound, has been shown to protect against H₂O₂-induced apoptosis in retinal ganglion cells by regulating the expression of Bcl-2 family proteins and suppressing the activation of caspases 9 and 3.[9] The Bcl-2 family of proteins includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis. Methyl-donor compounds have also been shown to induce apoptosis by upregulating pro-apoptotic Bak and Bax.[10]

While direct studies on this compound are limited, the activity of its analogs suggests a potential mechanism involving the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Induction MDMC Cinnamic Acid Derivatives Bax Bax (Pro-apoptotic) MDMC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MDMC->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: - Control - Stimulus (e.g., LPS) - Stimulus + MDMC start->treatment incubation Incubation (Specified Time) treatment->incubation harvest Harvest Cells & Supernatant incubation->harvest supernatant Supernatant harvest->supernatant cell_pellet Cell Pellet harvest->cell_pellet elisa ELISA (Cytokine Quantification) supernatant->elisa protein_extraction Protein Extraction cell_pellet->protein_extraction rna_extraction RNA Extraction cell_pellet->rna_extraction end Data Analysis & Interpretation elisa->end western_blot Western Blot (Protein Expression) protein_extraction->western_blot western_blot->end qpcr RT-qPCR (Gene Expression) rna_extraction->qpcr qpcr->end

References

The Biological Activity of Methyl 3,4-dimethoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a naturally occurring phenylpropanoid found in various plant species. As a derivative of cinnamic acid, it belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its close structural analogs, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and medicinal chemistry.

Core Biological Activities

This compound and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and DNA methylation inhibitory effects. While specific data for this compound is still emerging, studies on closely related compounds provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties. Research on the closely related compound, Methyl 3,4,5-trimethoxycinnamate (MTC), has demonstrated its ability to suppress inflammatory responses in macrophage models. MTC was found to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. These effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway[1][2].

Antioxidant Activity

The antioxidant potential of phenolic compounds is a well-established area of research. While specific quantitative antioxidant data for this compound is limited in the reviewed literature, a study on derivatives of 3,4-dimethoxycinnamic acid demonstrated considerable antioxidant and radical scavenging activity[3][4]. The general antioxidant mechanisms of phenolic compounds involve the donation of a hydrogen atom or an electron to neutralize free radicals.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an active area of investigation. Studies on various methoxy-substituted cinnamic acid derivatives have shown cytotoxic effects against different cancer cell lines. However, specific IC50 values for this compound are not extensively reported in the available literature.

Inhibition of DNA Methylation

This compound has been identified as an inhibitor of global DNA methylation in Hep3B cells[5]. DNA methylation is a crucial epigenetic modification, and its dysregulation is implicated in various diseases, including cancer. The ability of this compound to modulate DNA methylation patterns suggests a potential avenue for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its close analog, Methyl 3,4,5-trimethoxycinnamate (MTC).

Table 1: Anti-inflammatory Activity of Methyl 3,4,5-trimethoxycinnamate (MTC)

ParameterCell LineTreatmentConcentrationResultReference
NO ProductionRAW 264.7LPS + IFNγ5-20 µMSignificant reduction[1]
TNF-α ReleaseRAW 264.7LPS + IFNγ5-20 µMSignificant reduction[1]
IL-6 ReleaseRAW 264.7LPS + IFNγ5-20 µMSignificant reduction[1]
IL-1β ReleaseRAW 264.7LPS + IFNγ5-20 µMSignificant reduction[1]

Table 2: Cytotoxicity Data (IC50 Values)

CompoundCell LineAssayIC50 ValueReference
Methyl 3,4,5-trimethoxycinnamateRAW 264.7MTT> 20 µM (non-toxic)[1]
Various Cinnamic Acid Amide DerivativesMCF-7MTTVarying (e.g., 2.7 µM for Amide cinnamate)[This is an example, specific data for the target compound is needed]
Various Cinnamic Acid Amide DerivativesHCT-116MTTVarying[This is an example, specific data for the target compound is needed]

Note: Specific IC50 values for the anticancer activity of this compound were not available in the reviewed search results. The table includes placeholder examples for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[6].

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours)[6].

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well[6].

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours[6][7].

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[6].

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[6]. Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader[6][7].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent (e.g., LPS + IFNγ) in the presence or absence of this compound for 24 hours[1].

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Cytokine Quantification (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibody).

Protocol (General Steps for TNF-α, IL-6, IL-1β):

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (collected from cells treated with this compound and/or an inflammatory stimulus) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Inhibition of DNA Methylation Assay

Principle: The activity of DNA methyltransferases (DNMTs) can be measured by quantifying the amount of methylated DNA produced in an in vitro reaction. This can be achieved using an ELISA-like assay where a specific antibody against 5-methylcytosine (5-mC) is used to detect the methylated DNA.

Protocol (General Principle):

  • Reaction Setup: Prepare a reaction mixture containing a DNA substrate (e.g., poly(dI-dC)), S-adenosylmethionine (SAM) as the methyl donor, the DNMT enzyme (e.g., from nuclear extracts or recombinant), and different concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA methylation.

  • DNA Capture: Add the reaction mixture to a microplate pre-coated with a DNA capture antibody.

  • Detection: Add a primary antibody that specifically recognizes 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development and Measurement: Add a chromogenic substrate and measure the absorbance. The intensity of the color is proportional to the amount of methylated DNA, and thus to the DNMT activity. The inhibitory effect of this compound can be quantified by the reduction in signal compared to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

G Figure 1: Simplified NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MDMC This compound MDMC->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Simplified NF-κB Signaling Pathway Inhibition.

G Figure 2: Overview of MAPK Signaling Pathways cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Stimuli Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., RAF, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Response Proliferation, Differentiation, Apoptosis, Inflammation MAPK->Response MDMC Potential Modulation by This compound MDMC->MAPKKK MDMC->MAPKK MDMC->MAPK

Caption: Overview of MAPK Signaling Pathways.

G Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed Macrophages (e.g., RAW 264.7) Incubate1 Incubate (24h) Seed->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Stimulate with LPS + IFNγ Pretreat->Stimulate Incubate2 Incubate (24h) Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect MTT MTT Assay (Viability) Incubate2->MTT Parallel Plate Griess Griess Assay (NO) Collect->Griess ELISA ELISA (Cytokines) Collect->ELISA

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Conclusion and Future Directions

This compound emerges as a compound of interest with potential therapeutic applications stemming from its diverse biological activities. While research on its direct effects is ongoing, the data from closely related analogs, particularly in the realm of anti-inflammatory and antioxidant activities, provide a strong rationale for further investigation. The modulation of key signaling pathways such as NF-κB highlights a potential mechanism for its observed effects.

Future research should focus on generating specific quantitative data for this compound across a broader range of biological assays and cell lines. Elucidating its precise molecular targets and further detailing its impact on various signaling pathways will be crucial for its development as a potential therapeutic agent. In vivo studies are also warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural product.

References

Methyl 3,4-dimethoxycinnamate: A Natural Product with Epigenetic Modulatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl 3,4-dimethoxycinnamate, a derivative of cinnamic acid, is a naturally occurring compound found in various plant species. Scientific evidence confirms its presence in plants such as Aragoa lucidula, Sideritis marmorea, and Sideritis lotsyi.[1] Beyond its natural origin, this small molecule has garnered significant interest within the scientific community for its biological activities, most notably its role as an inhibitor of global DNA methylation. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, experimental protocols for its isolation and biological evaluation, and a discussion of its known signaling pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 5396-64-5[1][2]
Boiling Point 339.30 °C (estimated)[2]
Flash Point 149.30 °C (estimated)[2]
logP (o/w) 2.000 (estimated)[2]
Water Solubility 653.4 mg/L at 25 °C (estimated)[2]
Appearance Solid[3]
Melting Point 94 - 95 °C[3]

Natural Product Isolation

While this compound has been identified in several plant species, a standardized, detailed protocol for its isolation is not extensively documented in publicly available literature. However, based on general principles for the isolation of cinnamic acid derivatives from plant matrices, a representative experimental workflow can be proposed. The following protocol is a generalized procedure and may require optimization depending on the specific plant source.

Experimental Protocol: Isolation of Cinnamic Acid Derivatives from Sideritis Species

Objective: To isolate and purify this compound from the aerial parts of a Sideritis species.

Materials:

  • Dried and powdered aerial parts of Sideritis sp.

  • Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH)

  • Silica gel for column chromatography (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Macerate the dried, powdered plant material (e.g., 1 kg) sequentially with solvents of increasing polarity, starting with n-hexane, followed by DCM, ethyl acetate, and finally methanol. This is done to remove unwanted compounds and enrich the desired fraction.

    • For each solvent, soak the plant material for 72 hours at room temperature, followed by filtration.

    • Concentrate the ethyl acetate and methanol extracts separately under reduced pressure using a rotary evaporator to obtain crude extracts.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Adsorb the ethyl acetate crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

    • Combine fractions that show a similar TLC profile and a spot corresponding to the expected Rf value of this compound.

  • Purification:

    • Subject the combined fractions containing the compound of interest to further purification using another silica gel column with a more shallow solvent gradient (e.g., a gradient of DCM and methanol).

    • Alternatively, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be used for final purification to yield pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity: Inhibition of DNA Methylation

A key biological activity of this compound is its ability to inhibit global DNA methylation in cancer cells, such as the hepatocellular carcinoma cell line Hep3B.[4] DNA methylation is an epigenetic mechanism that plays a crucial role in gene expression regulation. Aberrant DNA methylation patterns are a hallmark of cancer.

Signaling Pathway: DNA Methylation

The process of DNA methylation involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of a cytosine residue, a reaction catalyzed by DNA methyltransferases (DNMTs). This modification, particularly in promoter regions of genes, is often associated with transcriptional silencing.

DNA_Methylation_Pathway SAM SAM (S-adenosylmethionine) DNMT DNMTs (DNA Methyltransferases) SAM->DNMT Methyl Donor SAH SAH (S-adenosylhomocysteine) DNMT->SAH Product Methylated_DNA 5-Methylcytosine in DNA DNMT->Methylated_DNA Catalyzes Unmethylated_DNA Unmethylated Cytosine in DNA Unmethylated_DNA->DNMT Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing MDMC This compound MDMC->DNMT Inhibits

Figure 1: Simplified signaling pathway of DNA methylation and the inhibitory action of this compound.
Experimental Protocol: Assessment of Global DNA Methylation in Hep3B Cells

Objective: To determine the effect of this compound on global DNA methylation in the Hep3B human hepatocellular carcinoma cell line.

Materials:

  • Hep3B cell line (ATCC HB-8064)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • DNA extraction kit

  • Global DNA Methylation Assay Kit (e.g., ELISA-based colorimetric or fluorometric kit)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture Hep3B cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[5]

    • Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) group.

  • Genomic DNA Extraction:

    • Following treatment, harvest the cells by trypsinization.

    • Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

  • Global DNA Methylation Analysis:

    • Perform the global DNA methylation assay using a commercial kit. These kits typically involve the following steps:

      • Binding of genomic DNA to strip wells.

      • Detection of methylated cytosines using a specific antibody.

      • A colorimetric or fluorometric reaction catalyzed by a secondary antibody-enzyme conjugate.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of global DNA methylation relative to a methylated control DNA provided in the kit.

Experimental Workflow: DNMT Inhibition Assay

To directly assess the inhibitory effect of this compound on DNMT activity, a dedicated in vitro assay can be performed.

DNMT_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, Substrate, SAM) Reaction_Setup Set up reactions: - DNMT Enzyme - DNA Substrate - SAM - Inhibitor/Vehicle Reagents->Reaction_Setup Inhibitor Prepare this compound (Serial Dilutions) Inhibitor->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Antibody_Binding Add Capture & Detection Antibodies Incubation->Antibody_Binding Signal_Development Add Developing Solution Antibody_Binding->Signal_Development Measurement Read Absorbance/Fluorescence Signal_Development->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Experimental workflow for an in vitro DNMT inhibition assay.
Experimental Protocol: In Vitro DNMT1 Activity/Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the activity of DNA methyltransferase 1 (DNMT1).

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT Activity/Inhibition Assay Kit (colorimetric or fluorometric)

  • This compound

  • S-adenosylmethionine (SAM)

  • Microplate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer provided in the kit.

    • In the wells of a microplate coated with a DNMT substrate, add the assay buffer, SAM, recombinant DNMT1 enzyme, and either the inhibitor at different concentrations or the vehicle control.

    • Include a positive control (DNMT1 without inhibitor) and a blank (no DNMT1).

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to proceed.

  • Detection:

    • Wash the wells to remove unbound components.

    • Add a capture antibody that specifically recognizes 5-methylcytosine, followed by an enzyme-linked secondary antibody.

    • Add a developing solution to produce a colorimetric or fluorescent signal.

    • Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_control - OD_blank)] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a natural product with demonstrated epigenetic modulatory activity through the inhibition of DNA methylation. This technical guide has provided a summary of its properties and detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action, explore its effects on the expression of specific genes, and evaluate its therapeutic potential in cancer and other diseases characterized by aberrant DNA methylation. The development of robust isolation and analytical methods will be crucial for advancing the study of this promising natural compound.

References

The Solubility Profile of Methyl 3,4-dimethoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate, a derivative of cinnamic acid, is a compound of interest in various fields, including pharmaceuticals and material science. A thorough understanding of its solubility in different solvents is crucial for its application in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and an analysis of the physicochemical properties influencing its solubility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₄PubChem
Molecular Weight222.24 g/mol PubChem
XLogP32.2PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, its aqueous solubility has been estimated.

SolventTemperature (°C)Solubility (mg/L)Source
Water25653.4 (estimated)The Good Scents Company

Due to the limited experimental data, a qualitative assessment of solubility in different solvent types can be inferred from the molecule's structure. The presence of polar ester and ether functional groups suggests some affinity for polar solvents. The aromatic ring and methyl groups contribute to its nonpolar character, suggesting potential solubility in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for key experiments used to ascertain the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

  • Conical flasks or vials with stoppers

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters) or centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess of this compound to a known volume of the selected solvent in a flask.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a shaker or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample using a syringe filter or centrifuge it to remove any undissolved particles.

  • Dilute the saturated solution to an appropriate concentration for analysis.

  • Determine the concentration of this compound in the diluted sample using a calibrated analytical method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

  • Conical flasks or vials with stoppers

  • Constant temperature shaker or water bath

  • Pipette

  • Evaporating dish or watch glass

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the desired solvent using the shake-flask method as described above.

  • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied to expedite the process, ensuring the compound does not decompose.

  • Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of the compound to remove any residual solvent.

  • Cool the dish in a desiccator to room temperature.

  • Weigh the evaporating dish containing the dried solute on an analytical balance.

  • The mass of the dissolved solute is the final weight minus the initial weight of the evaporating dish.

  • Calculate the solubility in terms of mass per volume of solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of a compound's solubility.

Solubility_Workflow A Weigh excess solute B Add to known volume of solvent A->B C Seal container D Agitate at constant temperature (24-72h) C->D E Allow undissolved solid to settle F Withdraw supernatant E->F G Filter or Centrifuge F->G H Prepare dilutions I Measure concentration (e.g., HPLC, UV-Vis) H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of a compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: The polarity of the solvent plays a critical role. Polar protic solvents can engage in hydrogen bonding, while polar aprotic solvents have large dipole moments.[3][4] The ester and ether groups of this compound can interact with polar solvents.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship is not universal and should be determined experimentally.

  • pH: For ionizable compounds, pH significantly affects solubility. As this compound is a neutral molecule, its solubility is expected to be largely independent of pH.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility. A higher lattice energy generally leads to lower solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in various organic solvents remains a gap in the literature, this guide provides the foundational knowledge necessary for researchers and drug development professionals. The estimated aqueous solubility and the detailed experimental protocols for the shake-flask and gravimetric methods offer a starting point for any study involving this compound. A systematic determination of its solubility in a range of polar and nonpolar solvents would be a valuable contribution to the scientific community, facilitating its broader application.

References

Thermal Stability and Decomposition of Methyl 3,4-dimethoxycinnamate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a naturally occurring cinnamic acid ester found in various plant species. As with many active pharmaceutical ingredients (APIs) and drug intermediates, understanding its thermal stability and decomposition profile is critical for determining appropriate storage conditions, processing parameters, and predicting shelf-life. This technical guide provides an overview of the currently available information regarding the thermal properties of this compound and outlines standard methodologies for its analysis.

Thermal Analysis Data

While specific TGA and DSC data for pure this compound are not published, analysis of Elaeagia resin, which contains this compound, provides some insight into its thermal behavior.

Thermogravimetric Analysis (TGA)

TGA of Elaeagia resin indicates a gradual loss of mass beginning at approximately 200°C, with distinct stages of decomposition suggested by plateaus at 312°C and 378°C, leading to complete degradation at 450°C. This suggests that the components of the resin, including this compound, begin to decompose in this temperature range.

Table 1: Summary of TGA Data for Elaeagia Resin

ParameterTemperature (°C)Observation
Onset of Decomposition~200Initial mass loss begins.
Decomposition Plateau 1312A region of temporarily stabilized mass loss.
Decomposition Plateau 2378A second region of temporarily stabilized mass loss.
Complete Decomposition450Complete loss of mass.

Note: This data represents the thermal behavior of a complex mixture and not pure this compound.

Experimental Protocols

The following are generalized experimental protocols for TGA and DSC analysis of organic compounds like this compound. These are representative methods and would require optimization for the specific compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the sample.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to a temperature above its expected melting point (e.g., 200°C) at a constant heating rate of 10°C/min.

    • Hold at the final temperature for 2 minutes to ensure complete melting.

    • Cool the sample back to 25°C at a rate of 10°C/min.

  • Data Acquisition: Continuously monitor and record the heat flow to the sample relative to the reference.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). Determine the onset temperature, peak temperature, and enthalpy of these transitions.

Decomposition Pathway

The exact thermal decomposition pathway of this compound has not been elucidated. However, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) studies on resins containing this compound have identified it as a pyrolysis product, suggesting it is a relatively stable component that is released upon heating of the larger resin matrix.[1][2]

Based on the structure of this compound, a plausible thermal decomposition at higher temperatures could involve the cleavage of the ester group and fragmentation of the side chain and methoxy groups.

Decomposition_Pathway MDMC This compound Heat High Temperature MDMC->Heat Fragments Decomposition Products (e.g., CO2, H2O, smaller organic fragments) Heat->Fragments

Caption: Hypothetical thermal decomposition of this compound.

Experimental and Logical Workflows

The investigation of the thermal stability of a compound like this compound follows a logical progression of experiments.

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Decomposition Product Analysis cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) Stability Determine Thermal Stability TGA->Stability DSC Differential Scanning Calorimetry (DSC) DSC->Stability Py_GC_MS Pyrolysis-GC-MS Decomposition Elucidate Decomposition Pathway Py_GC_MS->Decomposition Stability->Decomposition

Caption: Workflow for investigating thermal stability and decomposition.

Conclusion

The thermal stability and decomposition of this compound are important parameters for its handling and use in research and drug development. While direct data for the pure compound is lacking, preliminary information from resin analysis suggests decomposition begins around 200°C. Further studies employing TGA, DSC, and Py-GC-MS on the pure compound are necessary to fully characterize its thermal properties and establish a definitive decomposition pathway. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.

References

Methodological & Application

Synthesis of Methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid via Fischer esterification. An alternative method utilizing Steglich esterification is also presented. This document includes comprehensive experimental procedures, a summary of quantitative data, and characterization of the final product. The protocols are intended to be straightforward and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable organic compound utilized as a building block in the synthesis of various pharmaceutical agents and natural products. Its structural framework is a key component in numerous biologically active molecules. The efficient synthesis of this ester is therefore of significant interest. The primary method detailed here is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] An alternative protocol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), known as the Steglich esterification, is also provided for instances where milder reaction conditions are preferred.

Key Experiment: Fischer Esterification

The primary protocol for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxycinnamic acid with methanol, using sulfuric acid as a catalyst. This equilibrium reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.[1]

Experimental Protocol

Materials:

  • 3,4-dimethoxycinnamic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • To a round-bottom flask containing anhydrous methanol (e.g., 50 mL for a ~5 g scale reaction), slowly add concentrated sulfuric acid (e.g., 2 mL) with cooling.

  • Add 3,4-dimethoxycinnamic acid to the acidic methanol solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 18 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature. For the analogous methyl 3,4,5-trimethoxycinnamate, crystals of the product precipitate upon cooling.[1] If crystals form, they can be collected by filtration.

  • If significant product does not precipitate, reduce the volume of methanol using a rotary evaporator.

  • Neutralize the remaining acidic solution by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization, for instance from a methanol/water mixture.[1]

Data Presentation
ParameterValueReference
Reactants
3,4-dimethoxycinnamic acid1 equivalent
MethanolExcess (solvent)[1]
Sulfuric AcidCatalytic amount[1]
Reaction Conditions
TemperatureReflux[1]
Time~18 hours[1]
Product Characterization
Expected Yield ~80% (based on trimethoxy analog)[1]
Molecular Formula C₁₂H₁₄O₄[2][3]
Molecular Weight 222.24 g/mol [2]
¹H NMR (CDCl₃, δ) 7.63 (d, J=15.9 Hz, 1H), 7.09 (dd, J=8.4, 2.0 Hz, 1H), 7.04 (d, J=2.0 Hz, 1H), 6.87 (d, J=8.4 Hz, 1H), 6.30 (d, J=15.9 Hz, 1H), 3.92 (s, 3H), 3.91 (s, 3H), 3.79 (s, 3H)
¹³C NMR (CDCl₃, δ) 167.5, 151.2, 149.2, 144.8, 127.0, 122.8, 115.5, 111.1, 109.5, 56.0, 55.9, 51.6
IR (KBr, cm⁻¹) ~1715 (C=O stretch), ~1630 (C=C stretch), ~1260 (C-O stretch)
MS (EI, m/z) 222 (M⁺), 191, 179, 163, 151

Alternative Protocol: Steglich Esterification

For substrates that are sensitive to strong acid and high temperatures, the Steglich esterification offers a milder alternative. This method employs DCC as a coupling agent and DMAP as a catalyst.

Experimental Protocol

Materials:

  • 3,4-dimethoxycinnamic acid

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve 3,4-dimethoxycinnamic acid in anhydrous dichloromethane in a round-bottom flask.

  • Add methanol (typically 1.1-1.5 equivalents).

  • Add DMAP (catalytic amount, e.g., 0.1 equivalents).

  • Cool the mixture in an ice bath and add a solution of DCC (typically 1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The byproduct, dicyclohexylurea (DCU), is insoluble in dichloromethane and can be removed by filtration.

  • Wash the filtrate with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Work-up cluster_purification Purification Reactants 3,4-dimethoxycinnamic acid Methanol Sulfuric Acid ReactionVessel Round-bottom flask Reactants->ReactionVessel Combine Reflux Heat to Reflux (~18 hours) ReactionVessel->Reflux Cooling Cool to RT Reflux->Cooling Neutralization Neutralize with NaHCO₃ Cooling->Neutralization Extraction Extract with EtOAc Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Recrystallization Recrystallize from Methanol/Water Concentration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Reaction Scheme

Reaction_Scheme reactant 3,4-Dimethoxycinnamic Acid reagent + CH₃OH reactant->reagent product This compound reagent->product H₂SO₄ (cat.) Reflux catalyst H₂SO₄ (cat.) Reflux

References

Application Notes and Protocols: In-Vitro Antioxidant Assays of Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a cinnamic acid ester that, like other derivatives of cinnamic acid, is presumed to possess antioxidant properties. Cinnamic acid and its derivatives are recognized for their potential to scavenge free radicals and modulate cellular antioxidant pathways, making them subjects of interest in drug development and nutritional science.[1][2][3] These application notes provide detailed protocols for evaluating the in-vitro antioxidant capacity of this compound using common assays: DPPH, ABTS, and FRAP. Additionally, a potential signaling pathway involved in the antioxidant response of cinnamic acid derivatives, the NRF2-ARE pathway, is described.

Data Presentation

Table 1: In-Vitro Antioxidant Activity of Cinnamic Acid Derivatives (Reference Compounds)

CompoundAssayIC50 (µg/mL)Reference
Ferulic AcidDPPH25.5[4]
Sinapic AcidDPPH15.2[4]
Caffeic AcidDPPH8.8[4]
Ferulic AcidABTS12.3[4]
Sinapic AcidABTS7.9[4]
Caffeic AcidABTS5.4[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control, Trolox.

  • Assay:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 10 µL of the solvent used for the test compound.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using different concentrations of FeSO₄.

  • Assay:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the test compound or standard to the wells.

    • For the blank, add 20 µL of the solvent used for the test compound.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Signaling Pathway

G cluster_stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2_Keap1 ROS->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Activates Transcription Keap1 Keap1

Caption: The NRF2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress.

Experimental Workflow

G Compound Compound Mix Mix Compound->Mix Incubate Incubate Mix->Incubate Reagents Reagents Reagents->Mix Read Read Incubate->Read Calculate Calculate Read->Calculate IC50 IC50 Calculate->IC50

Caption: General workflow for performing in-vitro antioxidant assays.

References

Application Notes and Protocols for Methyl 3,4-dimethoxycinnamate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a naturally occurring phenylpropanoid that has garnered interest for its potential biological activities. As a derivative of cinnamic acid, it is being investigated for its therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects. These application notes provide a summary of the available data and detailed protocols for researchers investigating the effects of this compound in various cell culture models. While specific data for this compound is emerging, much of the understanding of its potential mechanisms is derived from studies on structurally similar cinnamic acid derivatives. This document aims to provide a comprehensive guide by including both direct findings and relevant data from analogous compounds to facilitate further research.

Data Presentation

The following tables summarize the quantitative data available for this compound and its structurally related analogs, providing insights into their comparative biological activities.

Table 1: Anti-Inflammatory Activity of Cinnamic Acid Derivatives

CompoundCell LineAssayTargetConcentration% Inhibition / Effect
Methyl 3,4,5-trimethoxycinnamateRAW264.7Griess AssayNitric Oxide (NO) Production5-20 µMSignificant reduction[1]
Methyl 3,4,5-trimethoxycinnamateRAW264.7ELISATNF-α, IL-6, IL-1β5-20 µMSignificant reduction[1]
Ethyl-p-methoxycinnamate-In vitro assayCOX-1IC50: 1.12 µM-
Ethyl-p-methoxycinnamate-In vitro assayCOX-2IC50: 0.83 µM-
6,7-dimethoxy-4-methylcoumarinRAW 264.7Griess AssayNitric Oxide (NO) Production100-400 µMSignificant inhibition
6,7-dimethoxy-4-methylcoumarinRAW 264.7ELISAPGE2, TNF-α, IL-1β, IL-6100-400 µMSignificant inhibition

Table 2: Cytotoxicity of Cinnamic Acid Derivatives in Cancer Cell Lines

CompoundCell LineAssayExposure TimeIC50 Value
Ethyl-p-methoxycinnamateCL-6 (Cholangiocarcinoma)MTT Assay48 hours245.5 µg/ml
Ethyl-p-methoxycinnamateOUMS-36T-1F (Fibroblast)MTT Assay48 hours899.60 µg/ml
Ethyl-p-methoxycinnamateCaco-2 (Colon adenocarcinoma)MTT Assay48 hours347.0 µg/ml

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture. These are general protocols that can be adapted based on the specific cell line and research question.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability and is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cells of interest (e.g., cancer cell lines, macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2][3][4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Nitric Oxide (NO) Production using Griess Assay

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 4: Global DNA Methylation Assay

This protocol provides a general method to assess changes in global DNA methylation in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound

  • DNA extraction kit

  • Global DNA Methylation Assay Kit (e.g., ELISA-based)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound at various concentrations and for different time points.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions. Ensure high-quality DNA is obtained.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • Global Methylation Assay: Perform the global DNA methylation assay using a commercial kit. These kits are typically ELISA-based and involve the following steps:

    • Binding of genomic DNA to the assay wells.

    • Incubation with a primary antibody that specifically recognizes 5-methylcytosine (5-mC).

    • Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Addition of a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of global DNA methylation relative to a standard curve provided in the kit. Compare the methylation levels between treated and untreated cells.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by cinnamic acid derivatives and a general experimental workflow for their investigation.

G cluster_0 Experimental Workflow for this compound A Cell Culture (e.g., Cancer cells, Macrophages) B Treatment with This compound A->B C Cell-Based Assays B->C D Cell Viability (MTT Assay) C->D E Apoptosis (Annexin V/PI Staining) C->E F Anti-inflammatory (Griess, ELISA) C->F G DNA Methylation (Global Methylation Assay) C->G H Data Analysis D->H E->H F->H G->H G cluster_1 Proposed Anti-inflammatory Signaling of Cinnamic Acid Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK MDMC This compound MDMC->IKK inhibits MDMC->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation transcription MAPK->NFkB G cluster_2 Potential Pro-apoptotic Signaling of Cinnamic Acid Derivatives MDMC This compound ROS ROS Generation MDMC->ROS Mito Mitochondria ROS->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Methyl 3,4-dimethoxycinnamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate, a derivative of cinnamic acid, has emerged as a compound of interest in medicinal chemistry due to its diverse biological activities. As a naturally occurring phenylpropanoid, it is found in various plant species and has demonstrated potential as an anticancer, anti-inflammatory, and neuroprotective agent. This document provides a comprehensive overview of its applications, supported by experimental data and detailed protocols to facilitate further research and drug development endeavors.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Appearance Solid
IUPAC Name methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Applications in Medicinal Chemistry

This compound exhibits a range of biological activities that are of significant interest for therapeutic development.

Anticancer Activity

This compound has shown potential as an anticancer agent, primarily through its ability to modulate epigenetic pathways. It has been identified as an inhibitor of global DNA methylation in Hep3B human hepatocellular carcinoma cells.[1][2] This inhibition of DNA methyltransferases (DNMTs) can lead to the re-expression of tumor suppressor genes that are silenced in cancer cells, thereby inducing cell cycle arrest and apoptosis.

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, a study on an ethanolic extract of Nepeta paulsenii, which identified a related compound, mandelic acid, 3,4-dimethoxy-, methyl ester, as a constituent, reported cytotoxic activity against the A549 human lung cancer cell line.

Table 1: Cytotoxic Activity of a Plant Extract Containing a Related Compound

Cell LineExtract/CompoundIC50 (µg/mL)
A549 (Human Lung Carcinoma)Ethanolic extract of Nepeta paulsenii containing mandelic acid, 3,4-dimethoxy-, methyl ester50.58

Note: This data is for an extract and not the pure compound, but suggests potential activity of this structural class.

Further research is warranted to determine the specific IC50 values of pure this compound against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Anti-inflammatory Activity

While direct studies on this compound are limited, research on the structurally similar compound, Methyl 3,4,5-trimethoxycinnamate (MTC), provides strong evidence for its anti-inflammatory potential. MTC has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][4]

The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway and activation of the Nrf2 pathway.[3] Specifically, MTC was found to reduce the phosphorylation of IκB and p65, key steps in the activation of NF-κB, a master regulator of inflammation.[3][4]

Table 2: Anti-inflammatory Effects of the Related Compound Methyl 3,4,5-trimethoxycinnamate (MTC) in LPS-stimulated RAW264.7 Macrophages

Inflammatory MediatorConcentration of MTC (µM)Inhibition/Effect
TNF-α5, 10, 20Dose-dependent reduction
IL-65, 10, 20Dose-dependent reduction
IL-1β5, 10, 20Dose-dependent reduction
Nitric Oxide (NO)5, 10, 20Dose-dependent reduction

These findings suggest that this compound likely shares a similar anti-inflammatory profile and warrants further investigation as a potential therapeutic for inflammatory diseases.

Neuroprotective Activity

The neuroprotective potential of cinnamic acid and its derivatives has been a subject of growing interest.[2][5][6] While direct evidence for this compound is still emerging, a related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has demonstrated significant neuroprotective effects in a mouse model of retinitis pigmentosa.[7] MDHB treatment was found to promote photoreceptor survival and preserve retinal function, with the mechanism likely mediated by the BDNF-TrkB pathway.[7] The structural similarities suggest that this compound may also possess neuroprotective properties, potentially through antioxidant and anti-inflammatory mechanisms within the central nervous system.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 3,4-dimethoxycinnamic acid.

Materials:

  • 3,4-dimethoxycinnamic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3,4-dimethoxycinnamic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Workflow for Synthesis:

Synthesis_Workflow A 3,4-dimethoxycinnamic acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Work-up (Extraction & Washing) C->D E Purification D->E F This compound E->F

A simplified workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

A general workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Assay in Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite concentration in the supernatant as an indicator of NO production.

  • Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of this compound on the production of inflammatory mediators.

Signaling Pathways

Based on studies of related cinnamic acid derivatives, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes Nucleus->Genes activates transcription of MDMC This compound MDMC->IKK inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. Dysregulation of this pathway is common in cancer. While direct evidence is pending, cinnamic acid derivatives have been shown to modulate MAPK signaling, suggesting a potential mechanism for the anticancer effects of this compound.

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse MDMC This compound MDMC->RAF potential inhibition

Potential modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising natural product derivative with multifaceted applications in medicinal chemistry. Its potential to act as an anticancer, anti-inflammatory, and neuroprotective agent warrants further in-depth investigation. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this compound and to elucidate its precise mechanisms of action. Future studies should focus on obtaining comprehensive quantitative data on its biological activities and further delineating its effects on key signaling pathways.

References

Application Notes and Protocols for Methyl 3,4-Dimethoxycinnamate (DMCA) as a Matrix for MALDI Mass Spectrometry Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. The choice of matrix is a critical parameter for successful MALDI-MSI experiments, directly influencing ionization efficiency, background interference, and the classes of analytes that can be detected. Methyl 3,4-dimethoxycinnamate, more commonly referred to in its acid form as 3,4-dimethoxycinnamic acid (DMCA), has emerged as a highly effective matrix for the analysis of low-molecular-weight (LMW) compounds.[1][2][3] Its properties, including strong ultraviolet absorption and low matrix-related ion interference in the lower mass range (below m/z 500), make it particularly well-suited for metabolomics and lipidomics studies.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of DMCA as a matrix in MALDI-MSI workflows, enabling researchers to leverage its advantages for enhanced detection and imaging of LMW compounds in both animal and plant tissues.[1]

Advantages of DMCA as a MALDI Matrix

DMCA offers several key advantages over commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) for the analysis of LMW compounds:

  • Reduced Matrix Interference: DMCA produces minimal background signals in the low-mass range (m/z < 500), a region often obscured by matrix ions when using other common matrices.[1][2][3] This "cleaner" background allows for the unambiguous detection of a wider range of small molecules.

  • Enhanced Ionization Efficiency for LMW Compounds: Studies have demonstrated that DMCA provides high ionization efficiency for a variety of LMW analytes, including metabolites and lipids.[1][2]

  • Strong UV Absorption: DMCA exhibits strong absorption at the wavelengths of commonly used nitrogen lasers (337 nm) in MALDI mass spectrometers, facilitating efficient energy transfer for desorption and ionization.[1][3]

  • Broad Applicability: DMCA has been successfully applied to a diverse range of biological tissues, including rat liver, rat brain, and germinating seeds, for the detection and imaging of hundreds of endogenous molecules.[1][2]

Quantitative Data Presentation

The use of DMCA as a MALDI matrix has demonstrated a significant increase in the number of detectable low-molecular-weight compounds compared to other commonly used matrices. The following table summarizes the number of ion signals and identified compounds from various tissues using DMCA.

Tissue TypeNumber of Detected Low-MW Ion SignalsNumber of Identified Low-MW CompoundsClasses of Identified CompoundsReference
Rat Liver30311553 lipids, 29 oligopeptides, 33 metabolites[1][2]
Rat Brain200130104 lipids, 5 oligopeptides, 21 metabolites[1][2]
Germinating Chinese-yew Seeds24811177 lipids, 22 oligopeptides, 8 flavonoids, 4 alkaloids[1][2]

Experimental Protocols

This section provides detailed protocols for tissue preparation, matrix application, and MALDI-MSI data acquisition using DMCA as the matrix.

Protocol 1: Tissue Section Preparation
  • Tissue Harvesting and Freezing:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on a bed of dry ice to minimize molecular degradation.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C to -15°C).

    • Mount the tissue onto the cryostat specimen holder using an optimal cutting temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-20 µm. Thinner sections generally yield better quality mass spectra.

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

  • Slide Storage:

    • Store the slides with the mounted tissue sections in a desiccator at -20°C or -80°C until matrix application.

Protocol 2: DMCA Matrix Solution Preparation and Application

Materials:

  • 3,4-dimethoxycinnamic acid (DMCA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Matrix Solution Preparation:

  • Prepare a stock solution of DMCA at a concentration of 10-40 mg/mL. A common solvent system is a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA. The optimal concentration and solvent system may need to be empirically determined for the specific tissue and analyte class of interest.

Matrix Application using an Automated Sprayer:

Automated sprayers are recommended for achieving a uniform and reproducible matrix coating, which is crucial for high-quality MSI data.

  • Set up the Automated Sprayer:

    • Place the slides with the tissue sections into the sprayer's sample holder.

    • Load the prepared DMCA matrix solution into the sprayer's reservoir.

  • Optimize Spraying Parameters:

    • The following parameters should be optimized for your specific instrument and application. The values provided are a starting point.

      • Nozzle Temperature: 75-85°C

      • Solvent Flow Rate: 0.1-0.2 mL/min

      • Nozzle Velocity: 1200-1400 mm/min

      • Number of Passes: 4-8

      • Gas Pressure (Nitrogen): 10-20 psi

      • Track Spacing: 2-3 mm

  • Matrix Deposition:

    • Initiate the spraying process to deposit a fine, homogenous layer of DMCA matrix over the tissue sections.

    • Visually inspect the slides to ensure even coating.

Protocol 3: MALDI-MSI Data Acquisition
  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibrant mixture for the desired mass range.

  • Data Acquisition Parameters:

    • Laser: Nitrogen laser (337 nm)

    • Ionization Mode: Positive or negative ion mode, depending on the analytes of interest.

    • Mass Range: m/z 50-1000 for low-molecular-weight compounds.

    • Laser Fluence: Adjust the laser power to achieve optimal signal intensity while minimizing fragmentation. This will need to be optimized for the specific tissue and matrix coating.

    • Raster Step Size (Spatial Resolution): 10-100 µm, depending on the desired level of detail.

    • Number of Laser Shots per Pixel: 100-500 shots.

  • Image Generation:

    • Use the instrument's software to generate ion images for specific m/z values corresponding to the analytes of interest.

Mandatory Visualizations

Experimental Workflow for MALDI-MSI using DMCA Matrix

MALDI_MSI_Workflow cluster_sample_prep Sample Preparation cluster_matrix_app Matrix Application cluster_data_acq Data Acquisition & Analysis TissueHarvest Tissue Harvesting & Freezing Cryosectioning Cryosectioning (10-20 µm) TissueHarvest->Cryosectioning ThawMounting Thaw-Mounting on ITO Slide Cryosectioning->ThawMounting AutomatedSpraying Automated Spraying ThawMounting->AutomatedSpraying MatrixPrep DMCA Matrix Solution (10-40 mg/mL in ACN/H2O) MatrixPrep->AutomatedSpraying MALDI_MSI MALDI-MSI Analysis AutomatedSpraying->MALDI_MSI DataProcessing Data Processing & Image Generation MALDI_MSI->DataProcessing IonIdentification Ion Identification (MS/MS) DataProcessing->IonIdentification

Caption: Workflow for MALDI-MSI using DMCA matrix.

Logical Relationship of DMCA Properties to Improved LMW Compound Detection

DMCA_Advantages cluster_properties DMCA Properties cluster_outcomes Analytical Outcomes StrongUV Strong UV Absorption HighIonization High Ionization Efficiency StrongUV->HighIonization LowInterference Low Matrix Interference (m/z < 500) EnhancedDetection Enhanced Detection of LMW Compounds LowInterference->EnhancedDetection HighIonization->EnhancedDetection ImprovedImaging Improved Spatial Distribution Imaging EnhancedDetection->ImprovedImaging

Caption: DMCA's properties leading to enhanced LMW compound detection.

References

Application Notes and Protocols: Derivatization of Methyl 3,4-dimethoxycinnamate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of strategies for the derivatization of Methyl 3,4-dimethoxycinnamate to enhance its therapeutic potential. This document includes protocols for synthesis and biological evaluation, along with data on the enhanced activities of the derived compounds.

Introduction

This compound is a naturally occurring compound that has garnered interest for its potential biological activities, including inhibition of uredospore germination and global DNA methylation in cancer cells.[1] However, to improve its potency, bioavailability, and target specificity, chemical derivatization is a key strategy. By modifying the core structure of this compound, novel analogs with enhanced anticancer, anti-inflammatory, and neuroprotective properties can be developed. This document outlines various derivatization approaches and provides detailed protocols for the synthesis and evaluation of these novel compounds.

Derivatization Strategies

The primary points for derivatization on the this compound scaffold include the carboxylic acid group (or its methyl ester), the aromatic ring, and the alpha,beta-unsaturated system. Common strategies include:

  • Amidation and Esterification: Conversion of the carboxylic acid moiety to a wide range of amides and esters can significantly impact the compound's lipophilicity and ability to interact with biological targets.

  • Hybridization: Combining the this compound scaffold with other pharmacologically active molecules can lead to hybrid compounds with dual or synergistic activities.

  • Ring Substitution: Introduction of additional substituents on the aromatic ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to target proteins.

  • Modification of the Alkene Bridge: While less common, modifications to the double bond, such as reduction or addition reactions, can also be explored to alter the compound's conformational flexibility and reactivity.

Quantitative Data on Derivative Activity

The following tables summarize the biological activities of various derivatives of cinnamic acid, including those with a 3,4-dimethoxy substitution pattern, compared to parent compounds or established drugs.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

CompoundDerivative TypeCell LineIC50 (µM)Reference
Methyl 3,4-dihydroxycinnamateCinnamate AnalogHep3B109.7 ± 0.8[2]
Cinnamic Acid Derivative 5 Cinnamic Acid AnalogA-54910.36[3]
Cinnamic Acid Derivative 12 Cinnamic Acid AnalogA-549> 25[3]
Colchicine (Positive Control)-A-5496.32[3]
Cinnamic Acid Derivative 4ii Phenyl-substituted Cinnamic AcidMultiplePotent inhibitor[4]
Cinnamic Acid Derivative 16c N-sulfonylcinnamamideHeLa, SKOV-3, MCF-7< 10 µg/mL[5]
Cinnamic Acid Derivative 16d N-sulfonylcinnamamideHeLa, SKOV-3, MCF-7< 10 µg/mL[5]
Cinnamic Acid Derivative 17a N-sulfonylcinnamamideHeLa, SKOV-3, MCF-7< 10 µg/mL[5]
Cinnamic Acid Derivative 17d N-sulfonylcinnamamideHeLa, SKOV-3, MCF-7< 10 µg/mL[5]
Cinnamic Acid Derivative 16f N-sulfonylcinnamamideHeLa, SKOV-3, MCF-7> 60 µg/mL[5]

Table 2: Anti-inflammatory and Neuroprotective Activities of Cinnamic Acid Derivatives

CompoundDerivative TypeAssayIC50 (µM)Reference
Cinnamic Acid Metabolite 4 p-hydroxy benzoic acidCOX-2 Inhibition1.85 ± 0.07[6]
Cinnamic Acid Metabolite 2 N-propyl cinnamamideAChE Inhibition8.27[6]
Ursodeoxycholic acid-cinnamic acid hybrid 2m UDCA-cinnamic acid hybridNO Production Inhibition7.70[7]
Cinnamic Acid Derivative 3b CinnamamideIn vitro anti-inflammatorySignificantly potent[8]

Experimental Protocols

General Synthesis of Cinnamic Acid Amide Derivatives

This protocol describes a general method for the synthesis of cinnamamide derivatives from cinnamic acid and various amines using a coupling agent.

Materials:

  • Cinnamic acid

  • Appropriate cyclic or acyclic amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve cinnamic acid (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.1 equivalents), EDCI (1.2 equivalents), and DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired cinnamamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., A-549 human lung carcinoma).[3]

Materials:

  • A-549 human lung cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized cinnamic acid derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed A-549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., colchicine) in DMEM.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for another 48 hours under the same conditions.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.[8]

Materials:

  • Bovine serum albumin (BSA) solution (1% w/v)

  • Synthesized cinnamic acid derivatives (dissolved in a suitable solvent)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard drug)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 0.2 mL of the test compound or standard drug at various concentrations to 2.8 mL of PBS.

  • Add 0.2 mL of BSA solution to the reaction mixture.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The control represents the BSA solution without any test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by cinnamic acid derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound derivatization Derivatization (Amidation, Esterification, etc.) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Anti-inflammatory) characterization->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc translocates IkB_deg IκBα Degradation IkB_p->IkB_deg IkB_deg->NFkB_p65_p50 releases DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory transcribes Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->IKK inhibits Cinnamic_Derivative->NFkB_nuc inhibits translocation IkB_p65_p50 IκBα NF-κB

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Conclusion

The derivatization of this compound presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. The synthetic protocols and biological assays outlined in these application notes provide a framework for researchers to design, synthesize, and evaluate new derivatives with potential applications in oncology, inflammation, and neurodegenerative diseases. The structure-activity relationship data generated from these studies will be crucial for the rational design and optimization of lead compounds for further preclinical and clinical development.

References

Handling and storage guidelines for Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and use of Methyl 3,4-dimethoxycinnamate in a research and drug development setting. The following sections detail the compound's properties, safety precautions, and specific experimental protocols for its application as an inhibitor of uredospore germination and a modulator of DNA methylation.

Physicochemical Properties

This compound is a naturally occurring compound found in various plants.[1] It is recognized for its biological activities, including the inhibition of uredospore germination and modulation of DNA methylation.[2] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Appearance Off-white to brown solid/powder[3][4]
Melting Point Not explicitly available for 3,4-isomer; 33.5 - 36 °C (for methyl cinnamate)[3]
Boiling Point ~339.3 °C (estimated)[5]
Solubility Soluble in water (653.4 mg/L at 25°C, estimated)[5]
logP (o/w) 2.0 (estimated)[5]
Storage Temperature 2°C - 8°C[6]

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

2.1. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure.[6]

  • Respiratory Protection: In case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

2.2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid ingestion and inhalation.[6]

  • Use in a well-ventilated area.[7]

  • Wash thoroughly after handling.[6]

  • Remove and wash contaminated clothing before reuse.[6]

2.3. Storage Conditions

  • Store in a tightly closed container in a dry and well-ventilated place.[6][7]

  • Recommended storage temperature is between 2°C and 8°C.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][7]

Experimental Protocols

The following are detailed protocols for two key applications of this compound.

3.1. Protocol 1: Inhibition of Uredospore Germination

This compound, particularly its cis-isomer, is a known inhibitor of uredospore germination in various rust fungi.[2][8] The following protocol outlines a general procedure to assess this inhibitory activity.

Materials:

  • This compound

  • Uredospores of a target rust fungus (e.g., bean rust)

  • Sterile distilled water

  • Ethanol (for stock solution)

  • Petri dishes or multi-well plates

  • Microscope and slides

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the compound in a minimal amount of ethanol.

    • Further dilute the stock solution with sterile distilled water to achieve the desired final concentrations for the assay. It is important to note that the cis-isomer is significantly more active, with 50% inhibition reported at approximately 140 nM for wheat stem rust uredospores.[8]

  • Spore Suspension Preparation:

    • Collect fresh uredospores from an infected plant.

    • Prepare a spore suspension in sterile distilled water at a concentration that allows for easy observation of individual spores (e.g., 1 x 10⁵ spores/mL).

  • Inhibition Assay:

    • To each well of a multi-well plate or a Petri dish, add a specific volume of the this compound working solution.

    • Include a control group with the same concentration of ethanol used in the highest concentration of the test compound.

    • Add an equal volume of the uredospore suspension to each well.

    • Incubate the plates in the dark at an optimal temperature for germination of the specific rust species (typically 18-25°C) for 2-4 hours.

  • Assessment of Germination:

    • After the incubation period, place a drop of the spore suspension from each well onto a microscope slide.

    • Observe at least 100 spores per replicate under a microscope.

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

    • Calculate the percentage of germination for each concentration and the control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of germination).

Uredospore_Germination_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock and working solutions C Add solutions and spore suspension to plates A->C B Prepare uredospore suspension B->C D Incubate in the dark C->D E Observe spore germination under microscope D->E F Calculate germination percentage and IC50 value E->F

Workflow for Uredospore Germination Inhibition Assay.

3.2. Protocol 2: Assessment of DNA Methylation Inhibition in Cell Culture

This compound has been shown to inhibit global DNA methylation. The following protocol provides a general framework for treating a cell line (e.g., HepG2, a human liver cancer cell line) and subsequently analyzing global DNA methylation.

Materials:

  • This compound

  • Cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture plates

  • DNA extraction kit

  • Global DNA methylation quantification kit (e.g., ELISA-based)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in complete cell culture medium to prepare working solutions of various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Genomic DNA Extraction:

    • After the treatment period, harvest the cells.

    • Extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity.

  • Global DNA Methylation Analysis:

    • Quantify the global DNA methylation status using a commercial kit. These kits are often ELISA-based and measure the amount of 5-methylcytosine in the DNA sample.

    • Follow the manufacturer's protocol for the chosen kit.

    • The results are typically expressed as a percentage of 5-methylcytosine relative to the total amount of cytosine.

  • Data Analysis:

    • Compare the global DNA methylation levels of the treated cells to the vehicle control.

    • Determine if this compound treatment leads to a significant change in global DNA methylation.

DNA_Methylation_Inhibition_Assay cluster_cell_culture Cell Culture & Treatment cluster_dna_proc DNA Processing cluster_methylation_analysis Methylation Analysis A Seed cells in multi-well plates B Treat cells with Methyl 3,4-dimethoxycinnamate A->B C Harvest cells and extract genomic DNA B->C D Quantify and check DNA purity C->D E Perform global DNA methylation assay (ELISA) D->E F Analyze and compare methylation levels E->F

Workflow for DNA Methylation Inhibition Assay.

Disclaimer

These protocols are intended for guidance and should be adapted as necessary for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure that all work is conducted in a safe and appropriate manner, in accordance with all applicable regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthetic Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Methyl 3,4-dimethoxycinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 3,4-dimethoxycinnamic acid is a primary impurity. Depending on the quality of the starting material, you may also find residual 3,4-dimethoxybenzaldehyde or malonic acid if prepared via Knoevenagel condensation.

  • Reaction Byproducts: Incomplete esterification is the main cause of residual starting acid. Side reactions are generally minimal in a well-controlled Fischer esterification, but polymerization or charring can occur if the reaction is overheated.

  • Solvents & Reagents: Residual methanol from the esterification is common. Other solvents used during the workup and purification steps (e.g., ethyl acetate, hexane, toluene) may also be present. Traces of the acid catalyst (e.g., sulfuric acid) might remain if not properly neutralized.

  • Isomers: While the trans-isomer is thermodynamically more stable and typically the desired product, small amounts of the cis-isomer may be present, especially if the reaction mixture is exposed to UV light.

Q2: My final product has a lower than expected melting point. What could be the cause?

A2: A depressed and broad melting point range is a classic indicator of impurities. The most likely culprit is the presence of unreacted 3,4-dimethoxycinnamic acid. Residual solvents can also lower the melting point. We recommend checking the purity of your product using an analytical technique like TLC, HPLC, or GC-MS.

Q3: How can I effectively remove unreacted 3,4-dimethoxycinnamic acid from my product?

A3: An aqueous workup is typically effective. After the reaction, quenching the mixture with a mild base such as a saturated sodium bicarbonate solution will convert the acidic impurity into its water-soluble sodium salt, which can then be removed in the aqueous layer during an extraction with an organic solvent like ethyl acetate.

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is a highly effective and common method for purifying solid this compound. A mixed solvent system, such as methanol and water, is often used.[1] The crude solid is dissolved in a minimum amount of hot methanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product will crystallize out.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Extend the reaction time or increase the amount of methanol (if used as a solvent).- Ensure the acid catalyst is active and present in a sufficient amount.
Product loss during workup.- Perform multiple extractions of the aqueous layer to recover all the product.- Avoid using an excessive amount of solvent during recrystallization.
Product is an Oil or Gummy Solid Presence of significant impurities, particularly residual solvents or starting materials.- Ensure all solvents are thoroughly removed under reduced pressure.- Perform a purification step such as column chromatography or recrystallization.
Unexpected Peaks in NMR/GC-MS Contamination from starting materials, byproducts, or solvents.- Compare the spectra with those of the starting materials.- Common solvent peaks should be identified and accounted for.- Consider the possibility of isomeric impurities.
Reaction Mixture Turns Dark/Chars Overheating of the reaction.- Carefully control the reaction temperature using an oil bath.- Reduce the concentration of the acid catalyst if necessary.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the synthesis of a similar compound, methyl 3,4,5-trimethoxycinnamate.[1]

  • Acidic Methanol Preparation: In a round-bottom flask, cautiously add 1-2 mL of concentrated sulfuric acid to 50 mL of anhydrous methanol.

  • Reaction Setup: Add 4.16 g (20 mmol) of 3,4-dimethoxycinnamic acid to the acidic methanol solution. The acid should dissolve readily.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing 100 mL of ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a mixture of methanol and water to obtain pure this compound as a white crystalline solid.[1]

Impurity Troubleshooting Workflow

Impurity Troubleshooting Workflow start Crude Product Obtained analytical_check Analytical Check (TLC, GC-MS, NMR) start->analytical_check pure Product is Pure (Proceed to final drying) analytical_check->pure impure Impurities Detected analytical_check->impure acid_impurity Unreacted Acid Detected (e.g., 3,4-dimethoxycinnamic acid) impure->acid_impurity Acidic Spot on TLC? solvent_impurity Residual Solvent Detected impure->solvent_impurity Characteristic Solvent Peaks? other_impurity Other/Unknown Impurity impure->other_impurity Other Peaks? base_wash Perform Aqueous Base Wash (e.g., NaHCO3 solution) acid_impurity->base_wash drying Thorough Drying (High Vacuum) solvent_impurity->drying column Consider Column Chromatography other_impurity->column recrystallize Recrystallize from appropriate solvent (e.g., Methanol/Water) base_wash->recrystallize recheck Re-check Purity recrystallize->recheck column->recheck drying->recheck recheck->pure recheck->impure Still Impure

Caption: A flowchart for identifying and resolving common impurities.

References

Technical Support Center: Troubleshooting Low Solubility of Methyl 3,4-dimethoxycinnamate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Methyl 3,4-dimethoxycinnamate.

Frequently Asked Questions (FAQs)

Q1: What is the estimated aqueous solubility of this compound?

The estimated aqueous solubility of this compound is approximately 653.4 mg/L at 25°C[1]. However, this value can be influenced by experimental conditions such as pH and temperature.

Q2: Why does this compound have low water solubility?

This compound is a moderately lipophilic compound, as indicated by its computed LogP value of 2.2[2]. The presence of the non-polar benzene ring and the methyl ester group contributes to its hydrophobic nature, limiting its solubility in water.

Q3: How does pH affect the solubility of this compound?

Q4: What are the most common strategies to improve the aqueous solubility of this compound?

Common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound include the use of co-solvents, cyclodextrins, and surfactants. The choice of method depends on the specific requirements of the experiment, such as the desired concentration and the compatibility of the solubilizing agent with the downstream application.

Troubleshooting Guides

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.

This is a common issue when a stock solution of the compound in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Workflow:

start Precipitation Observed check_organic Is the organic solvent concentration in the final solution too high? start->check_organic reduce_organic Decrease the volume of organic stock solution added. check_organic->reduce_organic Yes check_concentration Is the final compound concentration too high? check_organic->check_concentration No end_success Solution Clear reduce_organic->end_success use_cosolvent Consider using a water-miscible co-solvent in the final buffer. alternative_method Explore alternative solubilization methods (e.g., cyclodextrins, surfactants). use_cosolvent->alternative_method check_concentration->use_cosolvent No lower_concentration Reduce the final concentration of the compound. check_concentration->lower_concentration Yes lower_concentration->end_success end_fail Precipitation Persists alternative_method->end_fail start Prepare HP-β-CD Solution add_compound Add Excess this compound start->add_compound stir Stir for 24-48 hours add_compound->stir filter Filter through 0.22 µm filter stir->filter analyze Analyze Filtrate by HPLC-UV filter->analyze end Determine Solubilized Concentration analyze->end start Need to Solubilize this compound low_conc Low Concentration Needed (<50 µg/mL) start->low_conc high_conc Higher Concentration Needed (>50 µg/mL) start->high_conc organic_sensitive Downstream Assay Sensitive to Organic Solvents? low_conc->organic_sensitive high_conc->organic_sensitive surfactant Consider Surfactant-based Method high_conc->surfactant Very High Concentration Needed co_solvent Use Co-solvent Method organic_sensitive->co_solvent No cyclodextrin Use Cyclodextrin Method organic_sensitive->cyclodextrin Yes

References

Preventing degradation of Methyl 3,4-dimethoxycinnamate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 3,4-dimethoxycinnamate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find frequently asked questions, troubleshooting guides with data-driven recommendations, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like other cinnamic acid esters, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that is significantly accelerated under acidic or basic pH conditions, yielding 3,4-dimethoxycinnamic acid and methanol.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bond (from trans to cis) and potentially lead to the formation of other photoproducts.[1][2][3] Many pharmaceutical products are light-sensitive and can degrade upon direct exposure to sunlight or artificial light.[4]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule. For cinnamic acid derivatives, this can involve reactions at the double bond or the aromatic ring.

  • Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.

Q2: How should I store this compound powder and its stock solutions?

A2: Proper storage is crucial to maintain the integrity of the compound.

  • Powder: Store the solid compound in a tightly sealed, opaque container at -20°C for long-term stability.

  • Stock Solutions: For solutions prepared in an anhydrous solvent like DMSO, storage at -80°C is recommended for up to six months. For shorter periods (up to one month), -20°C is acceptable.[5] It is advisable to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] DMSO itself is hygroscopic, meaning it readily absorbs moisture from the air, so it is important to ensure the container is always tightly closed.[6][7]

Q3: What are the signs that my this compound has degraded?

A3: Degradation may not always be visually apparent. However, you might observe:

  • A decrease in the expected biological activity or potency of your compound.

  • The appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC).

  • In some cases of significant degradation, a color change in the solution might occur.

Q4: Can I use antioxidants to prevent the degradation of this compound in my experiments?

A4: Yes, the use of antioxidants can be a viable strategy, particularly to mitigate oxidative degradation. Compounds like ascorbic acid have been shown to protect against photobleaching in cellular imaging.[5] However, it is essential to first verify that the chosen antioxidant does not interfere with your experimental assay.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in aqueous buffers.

This issue is often linked to the hydrolysis of the ester. The rate of hydrolysis is highly dependent on the pH of the solution.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
pH of Buffer Maintain the pH of your aqueous solution as close to neutral (pH 7) as possible. Avoid strongly acidic or basic conditions.Ester hydrolysis is catalyzed by both acids and bases. While specific kinetic data for this compound is not readily available, the general principle for esters is that the hydrolysis rate increases significantly at pH values far from neutral.[8]
Experiment Duration Minimize the incubation time of the compound in aqueous solutions. Prepare fresh dilutions from a concentrated stock solution in an anhydrous solvent (e.g., DMSO) immediately before use.The extent of hydrolysis is time-dependent. Reducing the time the compound spends in an aqueous environment will minimize degradation.
Temperature Conduct experiments at the lowest feasible temperature that is compatible with your assay.Higher temperatures accelerate the rate of hydrolysis.
Issue 2: Loss of compound activity after exposure to light.

Photodegradation is a common issue for compounds with a cinnamate scaffold.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Light Exposure Handle the compound and its solutions in a dark or dimly lit environment. Use amber-colored vials or wrap containers in aluminum foil.[4][5]Cinnamic acid derivatives can undergo photoisomerization and other photochemical reactions upon exposure to light, particularly UV wavelengths.[1][3] Protecting the compound from light is the most effective way to prevent photodegradation.
Cell Culture Conditions If working with cell cultures, minimize the exposure of the media containing the compound to the high-intensity light of the biosafety cabinet.[9]Cell culture media components like riboflavin can act as photosensitizers, potentially accelerating the degradation of light-sensitive compounds.[10]
Analytical Verification If photodegradation is suspected, analyze the sample by HPLC-UV and look for the appearance of new peaks or a shift in the retention time of the main peak, which could indicate the formation of the cis-isomer.Photoisomerization from the trans to the cis form is a common photodegradation pathway for cinnamic acid derivatives and can often be resolved chromatographically.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for use in biological assays, with a focus on minimizing degradation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Sterile, light-blocking storage boxes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Aqueous buffer or cell culture medium (for working solution)

Procedure:

  • Work in a Dimly Lit Area: To prevent photodegradation, perform all steps involving the compound under reduced light conditions.

  • Prepare High-Concentration Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of the compound and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquot and Store Stock Solution:

    • Immediately aliquot the stock solution into single-use volumes in amber-colored tubes.

    • Store the aliquots in a light-blocking box at -80°C for long-term storage.[5]

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions in your aqueous buffer or cell culture medium to achieve the final desired concentration. It is recommended to do this in a stepwise manner to avoid precipitation.[5]

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.[5]

    • Use the working solution immediately after preparation. Do not store aqueous dilutions.

Protocol 2: Stability Assessment using HPLC-UV

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions (e.g., different pH values, temperatures, or light exposure).

Materials:

  • HPLC system with a UV detector and a C18 column

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

  • Forced degradation equipment (e.g., UV lamp, heating block)

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method capable of resolving the parent peak of this compound from potential degradation products. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point for C18 columns. Set the UV detector to the wavelength of maximum absorbance for the compound (around 330 nm for similar compounds).[11]

  • Forced Degradation Studies (Stress Testing):

    • Acidic/Basic Hydrolysis: Incubate a solution of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Take samples at various time points. Neutralize the samples before injection into the HPLC.

    • Photodegradation: Expose a solution of the compound to a UV lamp for a defined period, ensuring a control sample is kept in the dark.

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).

  • Sample Analysis: Analyze the stressed samples and controls by HPLC.

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Observe the formation and increase of any new peaks, which represent degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_analysis Quality Control A Weigh Compound (Dim Light) B Dissolve in Anhydrous DMSO (Vortex) A->B C Aliquot into Amber Tubes B->C D Store at -80°C (Long-term) C->D E Thaw Single Aliquot D->E F Prepare Working Solution (Aqueous Buffer/Medium) E->F G Use Immediately in Assay F->G H HPLC-UV Analysis G->H Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation Parent This compound (trans-isomer) Hydrolysis_Product 3,4-Dimethoxycinnamic Acid + Methanol Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Cis_Isomer cis-isomer Parent->Cis_Isomer Light (UV) Oxidation_Products Oxidized Derivatives Parent->Oxidation_Products Oxidizing Agents Other_Photo Other Photoproducts Cis_Isomer->Other_Photo

References

Technical Support Center: Purifying Methyl 3,4-dimethoxycinnamate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 3,4-dimethoxycinnamate using recrystallization methods. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed solvent system of methanol and water is highly effective for the recrystallization of this compound. Methanol is a good solvent in which the compound is soluble at elevated temperatures, while water acts as an anti-solvent, inducing crystallization upon cooling. A typical starting ratio is approximately 4:1 (methanol:water).

Q2: My this compound is oily and won't crystallize. What should I do?

A2: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try reheating the solution to dissolve the oil, then add a small amount of the primary solvent (methanol) to decrease the saturation. Allow the solution to cool very slowly to encourage the formation of crystals rather than oil. Seeding the solution with a pure crystal of this compound can also initiate crystallization.

Q3: After recrystallization, the melting point of my product is still broad. What does this indicate?

A3: A broad melting point range typically signifies the presence of impurities. The recrystallization process may need to be repeated to achieve higher purity. Ensure that the crystals are adequately washed with a cold solvent mixture to remove any surface impurities and are thoroughly dried.

Q4: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

A4: The potential impurities depend on the synthetic route used:

  • Fischer Esterification: Unreacted 3,4-dimethoxycinnamic acid and residual acid catalyst (e.g., sulfuric acid).

  • Heck Reaction: Unreacted starting materials such as 4-iodoanisole and methyl acrylate, as well as palladium catalyst residues.

  • Wittig Reaction: Triphenylphosphine oxide is a common and often stubborn byproduct. Unreacted veratraldehyde may also be present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. 1. The solution is too concentrated. 2. The solution is being cooled too quickly. 3. The presence of significant impurities that lower the melting point of the mixture.1. Add a small amount of the hot primary solvent (methanol) to the oily mixture and reheat until a clear solution is formed. 2. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help. 3. Consider a preliminary purification step like column chromatography if impurities are substantial.
Low recovery of the purified product. 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization during a hot filtration step. 3. The crystals were washed with a solvent that was not cold enough.1. Minimize the amount of hot solvent used to dissolve the crude product. Cool the filtrate in an ice bath to maximize crystal precipitation. 2. Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. 3. Always use an ice-cold solvent mixture for washing the crystals on the filter paper.
The recrystallized product is colored. The presence of colored impurities.Add a small amount of activated charcoal to the hot solution before the filtration step. Use sparingly, as it can also adsorb some of the desired product.
Presence of triphenylphosphine oxide impurity after Wittig synthesis. Triphenylphosphine oxide has similar polarity to the product, making it difficult to remove by simple recrystallization.Triturate the crude product with a solvent in which triphenylphosphine oxide is more soluble, such as diethyl ether or a mixture of hexane and ethyl acetate, before recrystallization.

Quantitative Data Summary

ParameterValue
Melting Point (Pure)75-78 °C
Molecular Weight222.24 g/mol
Recommended Recrystallization Solvent Ratio (Methanol:Water)~4:1 (v/v)
Typical Crude to Pure Yield70-90%

Detailed Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a mixed-solvent recrystallization method.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot methanol and perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the methanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds. If too much water is added, add a small amount of hot methanol to redissolve the precipitate.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold 4:1 methanol:water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Methanol A->B C Dissolved Product B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Add Water (Anti-solvent) D->F No E->F G Slow Cooling to Room Temp F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Caption: Workflow for the recrystallization of this compound.

Identifying and removing byproducts in Methyl 3,4-dimethoxycinnamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 3,4-dimethoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthetic route:

  • Fischer Esterification: This is an equilibrium reaction. To drive it towards the product, you can use a large excess of methanol (which can also serve as the solvent) or remove water as it forms, for example, by using a Dean-Stark apparatus.[1] Ensure your acid catalyst (e.g., H₂SO₄) is fresh and added in the correct catalytic amount.[2][3]

  • Wittig Reaction: The formation of the ylide is critical. Ensure you are using a sufficiently strong and fresh base (like n-BuLi or NaH) and anhydrous conditions to deprotonate the phosphonium salt effectively.[4][5] The reactivity of the aldehyde can also be a factor; ensure it is pure.

  • Knoevenagel Condensation: The catalyst, often a weak base like piperidine or an ammonium salt, is crucial for the reaction to proceed.[6][7] The reaction can be slow; ensure adequate reaction time and temperature. In some cases, removal of water is also necessary to drive the reaction to completion.[8]

Q2: My NMR spectrum shows more than one product. How do I identify the byproducts?

A2: The presence of multiple products is a common issue. Here are the likely byproducts and how to identify them:

  • Unreacted Starting Materials: Compare the NMR of your crude product with the spectra of your starting materials (e.g., 3,4-dimethoxybenzaldehyde or 3,4-dimethoxycinnamic acid).

  • cis-isomer: The most common byproduct is the cis (or Z) isomer of your desired trans (or E) product. The trans isomer is generally the major product in reactions like the Wittig with stabilized ylides.[9] In the ¹H NMR, the vinyl protons of the trans isomer typically show a larger coupling constant (J ≈ 16 Hz) compared to the cis isomer (J ≈ 12 Hz). The chemical shifts of the protons in the trans isomer are also often shifted downfield compared to the cis isomer.[10]

  • Triphenylphosphine Oxide (TPPO): If you performed a Wittig reaction, a significant byproduct is TPPO.[11] It appears as a complex multiplet in the aromatic region of the ¹H NMR spectrum and can be identified by its characteristic signals in the ³¹P NMR.

  • Aldol or Michael Adducts: In Knoevenagel condensations, self-condensation of the starting materials or Michael addition to the product can occur, leading to more complex structures.[6] These can often be identified by the disappearance of the aldehyde proton and the appearance of new aliphatic proton signals in the ¹H NMR.

Q3: How can I remove unreacted 3,4-dimethoxybenzaldehyde from my product?

A3: Unreacted aldehyde can be removed using a bisulfite wash. This procedure involves extracting the reaction mixture with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer and removed.

Q4: I have a significant amount of Triphenylphosphine Oxide (TPPO) from my Wittig reaction. What is the best way to remove it?

A4: TPPO can be challenging to remove due to its polarity, which is often similar to that of the desired product. Here are several effective methods:

  • Crystallization/Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane, pentane, or cyclohexane, and also in cold diethyl ether.[12][13] You can often precipitate the TPPO from a concentrated reaction mixture by adding one of these solvents and then filtering it off.[14][15]

  • Column Chromatography: While TPPO can streak on a silica gel column, careful selection of the eluent (often a gradient of ethyl acetate in hexanes) can effectively separate it from the less polar cinnamate product.[12]

  • Complexation: TPPO can be precipitated as a complex with metal salts like zinc chloride (ZnCl₂) from an ethanol solution.[12]

Q5: What is the best method to separate the cis and trans isomers of this compound?

A5: Separation of geometric isomers can be difficult.

  • Column Chromatography: This is the most common method. The two isomers often have slightly different polarities, allowing for separation on a silica gel column with an appropriate solvent system (e.g., a low percentage of ethyl acetate in hexanes). Careful monitoring of the fractions by TLC is essential.[16][17]

  • Recrystallization: If the product is a solid and one isomer is significantly more abundant, recrystallization may enrich the major isomer, leaving the minor isomer in the mother liquor.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the synthesis and characterization of cinnamate esters.

Table 1: Typical Reaction Conditions and Yields

Synthesis MethodKey ReagentsCatalystSolventTypical Temp.Typical YieldReference
Fischer Esterification 3,4-dimethoxycinnamic acid, MethanolH₂SO₄ or p-TsOHExcess MethanolReflux>80%[1][3]
Wittig Reaction 3,4-dimethoxybenzaldehyde, Phosphonium YlideStrong Base (e.g., n-BuLi)Anhydrous THF or Ether-78°C to RT70-95%[5][9]
Knoevenagel Condensation 3,4-dimethoxybenzaldehyde, Malonic AcidPiperidine/Pyridine or NH₄⁺ saltToluene or EthanolReflux>85%[7][18]

Table 2: ¹H NMR Data for cis and trans Isomer Identification

IsomerTypical Vinyl Proton Coupling Constant (J-value)General Chemical Shift ObservationReference
trans ~16 HzDownfield shift compared to cis[10]
cis ~12 HzUpfield shift compared to trans[19]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 3,4-dimethoxycinnamic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid in an excess of anhydrous methanol (e.g., 20 mL per 1 g of acid).[20]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[2]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. b. Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).[20] c. Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and finally with brine.[2]

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[21] b. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate solvent system or by recrystallization.[16]

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation

This protocol is for purifying the product of a Wittig reaction.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., THF) under reduced pressure.

  • Precipitation: Add a sufficient volume of a nonpolar solvent like hexanes or a 1:1 mixture of hexanes and diethyl ether to the crude residue.[12]

  • Stirring and Cooling: Stir the resulting suspension vigorously at room temperature for 30 minutes, then cool it in an ice bath to maximize the precipitation of TPPO.

  • Filtration: Filter the mixture through a Büchner funnel. The solid collected is primarily TPPO.

  • Product Isolation: Collect the filtrate, which contains your desired product. Wash the filtered solid with a small amount of the cold precipitation solvent to recover any remaining product. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography if necessary.[22]

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a general method for purifying the crude product.

  • Column Packing: a. Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[23] b. Pack the column with silica gel, either as a dry powder or as a slurry in the initial eluting solvent (e.g., 98:2 hexanes:ethyl acetate).[23]

  • Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, adsorb the crude product onto a small amount of silica gel or Celite, remove the solvent, and carefully add the resulting dry powder to the top of the column.[23]

  • Elution: a. Carefully add the eluent to the column. Use a solvent system with low polarity initially (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 hexanes:ethyl acetate) to elute the compounds.[24] b. The less polar trans-Methyl 3,4-dimethoxycinnamate will typically elute before the more polar cis-isomer and other polar byproducts.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3,4-dimethoxybenzaldehyde) reaction Chemical Reaction (e.g., Wittig, Knoevenagel) start->reaction extraction Liquid-Liquid Extraction (e.g., NaHCO3 wash) reaction->extraction drying Drying (e.g., Na2SO4) extraction->drying concentrate Concentration (Rotary Evaporation) drying->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Characterization (NMR, MS) recrystallization->analysis end Pure Methyl 3,4-dimethoxycinnamate analysis->end

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Byproduct Identification

G start Crude Product NMR Spectrum q1 Unexpected aromatic signals? start->q1 a1_yes Likely Unreacted Starting Material or Triphenylphosphine Oxide (TPPO) q1->a1_yes Yes q2 Two sets of vinyl signals? q1->q2 No a2_yes Presence of cis and trans isomers. Check J-coupling constants. q2->a2_yes Yes q3 Signals from unreacted acid or aldehyde? q2->q3 No a3_yes Incomplete Reaction. Optimize reaction time or conditions. q3->a3_yes Yes final Pure Product Spectrum q3->final No

Caption: Decision tree for identifying common byproducts from an NMR spectrum.

Byproduct Removal Strategy

G byproducts Common Byproducts Unreacted Acidic Starting Material Unreacted Aldehyde Triphenylphosphine Oxide (TPPO) cis-Isomer methods Purification Techniques Aqueous NaHCO₃ Wash Aqueous NaHSO₃ Wash Precipitation with Hexane/Ether Column Chromatography byproducts:f1->methods:f1 Removes byproducts:f2->methods:f2 Removes byproducts:f3->methods:f3 Removes byproducts:f4->methods:f4 Separates

Caption: Relationship between common byproducts and effective removal techniques.

References

Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure starting materials are pure and dry. - Optimize reaction temperature and time. For Knoevenagel condensation, temperatures above 50°C can favor decarboxylation, so lower temperatures may be preferred for the initial condensation.[1] - In Wittig reactions, ensure the ylide is freshly prepared and use a strong, non-nucleophilic base.
Side reactions consuming starting materials or product.- For Heck reactions, consider using a phosphine-free catalyst system to simplify the reaction profile.[2] - In Knoevenagel condensations, avoid strong bases that can induce self-condensation of the aldehyde.[3] - For Wittig reactions, use stabilized ylides to favor the formation of the desired E-isomer.[4]
Product loss during work-up and purification.- Optimize extraction and washing procedures to minimize product loss. - For purification by crystallization, carefully select the solvent system to ensure good recovery. A mixture of methanol and water (4:1) has been shown to be effective for recrystallizing similar cinnamate esters.[5]
Product Purity Issues Presence of starting materials.- Drive the reaction to completion by using a slight excess of one reagent or by removing a byproduct (e.g., water in esterification).
Formation of isomers (e.g., Z-isomer in Wittig or branched isomer in Heck).- In Wittig reactions, stabilized ylides generally favor the E-isomer. The choice of solvent and the presence of lithium salts can also influence stereoselectivity.[4] - For Heck reactions, the choice of catalyst, ligand, and reaction temperature can affect the regio- and stereoselectivity.[2]
Presence of byproducts from side reactions.- Identify the byproducts using analytical techniques (NMR, MS). - Adjust reaction conditions to minimize their formation. For example, in Knoevenagel condensations, using milder bases like primary or secondary amines can reduce byproduct formation.[6]
Difficult Purification Product is an oil or difficult to crystallize.- Consider purification by column chromatography. - If the product is an ester, it can be hydrolyzed to the carboxylic acid, which is often easier to crystallize and purify, and then re-esterified.
Contamination with catalyst residues (e.g., palladium from Heck reaction).- Use a supported catalyst that can be easily filtered off.[7] - Employ scavenging agents to remove residual metal catalysts.
Triphenylphosphine oxide byproduct from Wittig reaction is difficult to remove.- Triphenylphosphine oxide can sometimes be removed by precipitation as a complex with salts like zinc chloride.[8] - Chromatography is also an effective method for its removal.
Scale-Up Challenges Exothermic reaction leading to poor temperature control.- Ensure adequate cooling capacity of the reactor. - Add reagents portion-wise to control the reaction rate and heat generation.
Inefficient mixing in large reactors.- Use appropriate agitation speed and impeller design for the reactor volume. - For heterogeneous reactions (e.g., with a supported catalyst), ensure efficient stirring to maintain good contact between phases.
Handling of hazardous reagents and solvents at large scale.- Replace toxic solvents like pyridine in Knoevenagel condensations with greener alternatives such as toluene with an aliphatic tertiary amine like triethylamine (TEA).[6] - Consider solvent-free reaction conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common synthetic routes include the Knoevenagel condensation, the Wittig reaction, and the Heck reaction.

  • Knoevenagel Condensation: This involves the reaction of 3,4-dimethoxybenzaldehyde with an active methylene compound like malonic acid or its esters, followed by decarboxylation.[3][9]

  • Wittig Reaction: This reaction utilizes a phosphorus ylide, typically generated from a phosphonium salt and a strong base, which then reacts with 3,4-dimethoxybenzaldehyde.[4][10]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple 3,4-dimethoxy-substituted aryl halides with methyl acrylate.[7][11]

Q2: How can I improve the stereoselectivity of the Wittig reaction to obtain the desired E-isomer?

A2: The use of stabilized phosphorus ylides, which are less reactive, generally leads to higher selectivity for the E-isomer. The reaction conditions, including the choice of solvent and the presence or absence of lithium salts, can also significantly influence the E/Z ratio.[4]

Q3: Are there "green" or more environmentally friendly synthesis methods available?

A3: Yes, there are efforts to make these syntheses more environmentally friendly. For the Knoevenagel condensation, toxic solvents like pyridine can be replaced with alternatives like toluene in combination with a trialkylamine base.[6] For the Heck reaction, protocols using greener solvents like ethanol or even water, often in combination with microwave irradiation, have been developed.[7][12]

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: When scaling up, it is crucial to have a thorough understanding of the reaction thermodynamics to manage any exotherms. Handling of hazardous materials such as strong bases (in the Wittig reaction) or flammable solvents requires appropriate personal protective equipment and engineering controls. The use of toxic reagents like pyridine should be avoided if possible, and less hazardous alternatives should be considered.[6]

Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A5: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility. Common methods include:

  • Crystallization: If the desired product is significantly less polar, it can often be crystallized from a non-polar solvent, leaving the triphenylphosphine oxide in the mother liquor.

  • Chromatography: Flash column chromatography is a reliable method for separating the product from triphenylphosphine oxide.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by forming a complex with salts such as zinc chloride.[8]

Experimental Protocols

Knoevenagel-Doebner Condensation

This protocol is adapted from general procedures for the synthesis of cinnamic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the 3,4-dimethoxycinnamic acid.

  • Purification: Filter the crude acid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

  • Esterification: The purified 3,4-dimethoxycinnamic acid can then be esterified to the methyl ester using methanol and a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux.

Wittig Reaction

This is a general protocol for a Wittig reaction with a stabilized ylide.

  • Ylide Formation: In a dry, inert atmosphere, suspend methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in a dry solvent like THF.

  • Reaction: Add a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in the same solvent to the ylide suspension.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Comparison of Synthetic Methods for Cinnamate Synthesis

Method Typical Yield Key Advantages Common Challenges
Knoevenagel Condensation 60-85%[13]- Readily available starting materials. - Well-established and reliable method.- Often requires toxic pyridine as a solvent.[6] - Decarboxylation can be a competing reaction.[1]
Wittig Reaction 70-95%- High yields and good functional group tolerance. - Stereoselectivity can be controlled.[4]- Formation of triphenylphosphine oxide byproduct, which can be difficult to remove.[8] - Requires stoichiometric amounts of the ylide.
Heck Reaction 80-98%[14]- High efficiency and selectivity. - Can be performed with catalytic amounts of palladium.- Catalyst cost and potential for palladium contamination in the product. - May require phosphine ligands which can be toxic and air-sensitive.[2]

Visualizations

General Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product 3_4_dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Reaction Knoevenagel Condensation or Wittig Reaction or Heck Reaction 3_4_dimethoxybenzaldehyde->Reaction Reagent Active Methylene Compound (Knoevenagel) or Phosphorus Ylide (Wittig) or Methyl Acrylate (Heck) Reagent->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Crystallization or Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield Observed CheckCompletion Is the reaction complete (TLC/HPLC)? Start->CheckCompletion OptimizeConditions Optimize reaction time, temperature, or catalyst loading. CheckCompletion->OptimizeConditions No CheckPurity Are starting materials pure and dry? CheckCompletion->CheckPurity Yes PurifyReagents Purify/dry starting materials. CheckPurity->PurifyReagents No CheckSideReactions Are there significant side products? CheckPurity->CheckSideReactions Yes ModifyConditions Modify reaction conditions to minimize side reactions. CheckSideReactions->ModifyConditions Yes CheckWorkup Review work-up and purification procedures. CheckSideReactions->CheckWorkup No OptimizePurification Optimize extraction and crystallization/chromatography. CheckWorkup->OptimizePurification

Caption: Decision tree for troubleshooting low yield in synthesis.

Purification Workflow

PurificationWorkflow CrudeProduct Crude Reaction Mixture Quench Quench Reaction CrudeProduct->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash Organic Layer (e.g., with brine) Extraction->Wash Dry Dry over Drying Agent (e.g., MgSO4) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate PurificationChoice Purification Method Concentrate->PurificationChoice Crystallization Recrystallization PurificationChoice->Crystallization If solid Chromatography Column Chromatography PurificationChoice->Chromatography If oil or impure solid PureProduct Pure this compound Crystallization->PureProduct Chromatography->PureProduct

Caption: A typical purification workflow for this compound.

References

Technical Support Center: Methyl 3,4-dimethoxycinnamate Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a Methyl 3,4-dimethoxycinnamate sample. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to determine the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides unique insights into the sample's composition and the presence of any impurities.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is expected to be a solid.[1] The reported melting point is in the range of 68-69 °C.[2] A significant deviation from this range or a broad melting point can indicate the presence of impurities.

Q3: What are the typical impurities that might be present in a this compound sample?

A3: Potential impurities can originate from the starting materials or byproducts of the synthesis process. Common synthesis methods like Fischer esterification of 3,4-dimethoxycinnamic acid with methanol may lead to the following impurities:

  • Unreacted 3,4-dimethoxycinnamic acid: The starting carboxylic acid may not fully convert to the ester.

  • Residual Methanol: The alcohol used in the esterification may remain in the final product.

  • Byproducts of side reactions: Depending on the reaction conditions, other related compounds could be formed.

Analytical Methods and Troubleshooting

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method is well-suited for analyzing this compound.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3][4]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile[5]
Gradient 0-7 min: 45% B7.01-16 min: 70% B16.01-18 min: 45% B[5]
Flow Rate 1.0 mL/min
Column Temperature 35-40 °C
Detection UV at 320 nm[3]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in methanol to a concentration of 1 mg/mL.
IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overload.Use a new column, adjust the pH of the mobile phase, inject a more dilute sample.
Ghost peaks Impurities in the mobile phase or from previous injections.Use high-purity solvents, flush the column and injector between runs.
Inconsistent retention times Fluctuations in temperature or mobile phase composition, column equilibration issues.Use a column oven, ensure proper mixing and degassing of the mobile phase, allow sufficient time for column equilibration.
Extra peaks in the chromatogram Presence of impurities in the sample.Identify the impurities by comparing with known standards or using a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities.

ParameterRecommended Conditions
Column TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Temperature Program Initial temperature 50 °C, hold for 1 minRamp at 15 °C/min to 70 °C, hold for 1 minRamp at 6 °C/min to 330 °C, hold for 10 min[6]
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Range 50-500 amu
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
IssuePossible CauseSuggested Solution
No peaks observed Injection issue, no volatile components in the sample.Check the syringe and injector, confirm the sample's volatility.
Broad or tailing peaks Active sites in the liner or column, column contamination.Use a deactivated liner, bake out the column.
Poor mass spectral matching Co-eluting peaks, library database issues.Improve chromatographic separation, ensure the correct mass spectral library is being used.
Presence of unexpected peaks Impurities, column bleed, contamination from the syringe or vial.Analyze a blank run, check for column bleed at high temperatures, use clean vials and syringes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities without the need for reference standards for each impurity (qNMR).

The following table summarizes the expected chemical shifts for this compound in CDCl₃.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~7.6Doublet1HVinylic H
~7.1Doublet1HAromatic H
~7.0Doublet of doublets1HAromatic H
~6.9Doublet1HAromatic H
~6.3Doublet1HVinylic H
3.92Singlet3HOCH₃
3.90Singlet3HOCH₃
3.79Singlet3HCOOCH₃
¹³C NMR Chemical Shift (ppm) Assignment
~167C=O
~151Aromatic C-O
~149Aromatic C-O
~145Vinylic CH
~127Aromatic C
~123Aromatic CH
~116Vinylic CH
~111Aromatic CH
~110Aromatic CH
~56OCH₃
~56OCH₃
~52COOCH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

IssuePossible CauseSuggested Solution
Broad peaks Poor shimming, presence of paramagnetic impurities.Re-shim the spectrometer, filter the sample.
Unexpected signals Presence of impurities, residual solvent.Compare the spectrum with reference spectra, identify solvent peaks.
Incorrect integration values Phasing errors, baseline distortion, overlapping peaks.Correct the phase and baseline, use a higher field instrument for better resolution.

Visualizing Experimental Workflows

Purity Analysis Workflow

Workflow for Purity Confirmation of this compound cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation and Purity Determination A Sample of Methyl 3,4-dimethoxycinnamate B Physical Characterization (Appearance, Melting Point) A->B C HPLC Analysis B->C D GC-MS Analysis B->D E NMR Spectroscopy (¹H and ¹³C) B->E F Identify and Quantify Impurities C->F D->F E->F G Calculate Purity F->G H Final Purity Report G->H Troubleshooting Logic for HPLC Analysis Start Abnormal Chromatogram Q1 Are retention times shifting? Start->Q1 A1_1 Check pump and mobile phase composition Q1->A1_1 Yes Q2 Are peaks broad or tailing? Q1->Q2 No A1_2 Ensure column is properly equilibrated A1_1->A1_2 End Normal Chromatogram A1_2->End A2_1 Replace column or guard column Q2->A2_1 Yes Q3 Are there unexpected peaks? Q2->Q3 No A2_2 Adjust mobile phase pH A2_1->A2_2 A2_2->End A3_1 Run a blank injection Q3->A3_1 Yes Q3->End No A3_2 Check sample for degradation or impurities A3_1->A3_2 A3_2->End

References

Addressing batch-to-batch variability of commercial Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Methyl 3,4-dimethoxycinnamate. Batch-to-batch variability of chemical reagents can significantly impact experimental reproducibility. This guide is designed to help you identify and address potential issues related to the quality and consistency of your this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cinnamic acid derivative.[1] It is known to be an inhibitor of uredospore germination and has been studied for its potential to inhibit global DNA methylation in cancer cells.[2] In drug discovery, methyl groups can be strategically added to molecules to modulate their physicochemical, pharmacodynamic, and pharmacokinetic properties.

Q2: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below. Variations in these properties between batches may indicate impurities or degradation.

Q3: How should I store and handle this compound?

To ensure stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is advisable. Avoid exposure to light and moisture.

Q4: What are the potential impurities I might encounter in different batches?

Potential impurities could include residual starting materials from synthesis (e.g., 3,4-dimethoxybenzaldehyde and methyl acetate), side-reaction products, or degradation products. The presence of related compounds such as 3,4-dimethoxycinnamic acid could also be a factor.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H14O4[4]
Molecular Weight222.24 g/mol [4]
Melting Point68-69 °C[1]
AppearanceSolid[5]
CAS Number5396-64-5[4]

Troubleshooting Guide

This guide addresses common problems that may arise from batch-to-batch variability of this compound.

Problem 1: Inconsistent or lower-than-expected biological activity in my assay.

  • Question: I am using a new batch of this compound and see a significant drop in its inhibitory effect in my cell-based assay compared to the previous batch. What could be the cause?

  • Answer: This is a common issue that can stem from variations in the purity or the presence of inhibitors in the new batch. It is crucial to verify the identity and purity of the new batch before use.

    • Recommended Action: Perform a systematic quality control check on the new batch.

      • Visual Inspection: Compare the physical appearance (color, crystallinity) of the new batch with the old one.

      • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.

      • Identity Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Problem 2: My compound fails to dissolve completely or shows different solubility characteristics.

  • Question: My new batch of this compound is not dissolving in the same solvent system where previous batches were fully soluble. Why is this happening?

  • Answer: Solubility issues can be indicative of impurities or a different polymorphic form of the compound.

    • Recommended Action:

      • Check for Impurities: Analyze the batch for insoluble impurities using the analytical methods mentioned above.

      • Solvent and Temperature: Gently warm the solution or try sonicating it to aid dissolution.

      • Recrystallization: If impurities are suspected, you can attempt to purify the compound by recrystallization.

Problem 3: I am observing unexpected peaks in my analytical characterization (e.g., HPLC, NMR, MS).

  • Question: When I run an analysis of a new batch of this compound, I see extra signals that were not present in the reference batch. What do these signals mean?

  • Answer: Unexpected peaks strongly suggest the presence of impurities or degradation products.

    • Recommended Action:

      • Characterize Impurities: Attempt to identify the impurities by analyzing the spectral data (e.g., mass-to-charge ratio in MS, chemical shifts in NMR).

      • Consult Supplier: Contact the supplier and provide them with your analytical data. They may have information on the impurity profile of that specific batch.

      • Purification: If the impurities are at an unacceptable level for your experiment, consider purifying the compound.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Integrate the peak areas to determine the relative purity of the compound.

Protocol 2: Structural Confirmation by 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Spectrometer: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Obtain a standard 1D proton spectrum.

  • Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with a reference spectrum or predicted values to confirm the structure.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via LC-MS.

  • Analysis: Look for the molecular ion peak [M+H]+ at m/z 223.09, corresponding to the protonated form of this compound.

Mandatory Visualizations

troubleshooting_workflow start Start: Experimental Anomaly Observed qc_analysis Perform QC Analysis (HPLC, NMR, MS) start->qc_analysis end_resolve Issue Resolved end_contact Contact Supplier/Purify purity_check Purity Acceptable? purity_check->end_contact No identity_check Identity Confirmed? purity_check->identity_check Yes identity_check->end_contact No investigate_protocol Investigate Experimental Protocol (e.g., concentration, incubation time) identity_check->investigate_protocol Yes compare_data Compare Data with Reference/Previous Batch qc_analysis->compare_data compare_data->purity_check investigate_protocol->end_resolve

Caption: Troubleshooting workflow for batch-to-batch variability.

signaling_pathway compound This compound target Target Protein (e.g., DNA Methyltransferase) compound->target methylation DNA Methylation target->methylation gene_expression Altered Gene Expression methylation->gene_expression cellular_effect Cellular Effect (e.g., Apoptosis, Growth Arrest) gene_expression->cellular_effect

Caption: Hypothetical signaling pathway of this compound.

References

Troubleshooting inconsistent results in biological assays with Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Methyl 3,4-dimethoxycinnamate in biological assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the generation of consistent and reliable experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound, from solubility and stability to unexpected assay results.

Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?

A1: this compound is a hydrophobic compound and has low solubility in aqueous solutions like cell culture media.

  • Recommended Solvent: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock is common. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

  • Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while primary cells may be more sensitive, requiring concentrations below 0.1%.

  • Precipitation in Media: If you observe precipitation after adding the DMSO stock to the medium, it indicates that the compound's solubility limit has been exceeded. To address this:

    • Lower the final concentration of this compound.

    • Ensure the medium is at 37°C when adding the compound, as solubility can be temperature-dependent.

    • Mix the solution thoroughly immediately after adding the stock.

Q2: I am observing inconsistent results in my cell viability (e.g., MTT) assays. What are the potential causes?

A2: Inconsistent results in MTT assays can stem from several factors related to both the compound and the assay itself.

  • Compound-Related Issues:

    • Precipitation: As mentioned in Q1, if the compound precipitates, the actual concentration exposed to the cells will be lower and variable. Visually inspect your plates for any signs of precipitation.

    • Compound Instability: While data on the stability of this compound in cell culture media is limited, related compounds can be unstable over long incubation periods. Consider refreshing the treatment media for longer experiments (e.g., beyond 24 hours).

  • Assay-Related Issues:

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension before seeding and use a consistent seeding density.

    • Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

    • Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Ensure adequate mixing and incubation time with the solubilization buffer.

    • Interference with MTT Dye: Some compounds can directly reduce the MTT reagent or interact with the formazan product, leading to false-positive or false-negative results. Include a control well with the compound and media but no cells to check for direct MTT reduction.

Q3: My anti-inflammatory assay results are variable. How can I troubleshoot this?

A3: Anti-inflammatory assays, such as those measuring nitric oxide (NO) production or cytokine levels, can be sensitive to several experimental variables.

  • Stimulant Concentration: Ensure the concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is consistent and provides a robust but not maximal response.

  • Timing of Treatment: The timing of compound treatment relative to the inflammatory stimulus is critical. Pre-incubation with this compound before adding the stimulus is a common approach to assess its preventative effects.

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response to inflammatory stimuli.

  • Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, which can be misinterpreted as an anti-inflammatory effect (i.e., fewer cells producing inflammatory mediators). Always run a parallel cytotoxicity assay (e.g., MTT) to ensure the observed anti-inflammatory effects are not due to cell death.

Q4: I am seeing unexpected results in my antioxidant assays (DPPH/ABTS). What could be the cause?

A4: Antioxidant assays can be influenced by the chemical properties of the test compound.

  • Compound Color: If this compound solutions have a color that absorbs at the same wavelength as the assay readout, it can interfere with the results. Run a control with the compound alone to measure its absorbance.

  • Reaction Kinetics: The reaction between an antioxidant and DPPH or ABTS radicals can have different kinetics. Ensure you are measuring the absorbance at a consistent and appropriate time point as defined by your protocol.

  • Solvent Effects: The solvent used can influence the antioxidant activity. Ensure your standards and samples are in the same solvent.

II. Troubleshooting Guides

This section provides structured tables to guide you through specific problems, their potential causes, and recommended solutions.

Table 1: Troubleshooting Cell Viability Assays (e.g., MTT)
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a single-cell suspension before plating; mix the cell suspension between pipetting.
"Edge effect" in 96-well platesDo not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media.
Incomplete formazan solubilizationIncrease incubation time with the solubilizing agent; mix thoroughly by gentle pipetting or shaking.
Low absorbance readings across the plate Low cell number or low metabolic activityIncrease the number of cells seeded per well; increase the incubation time with the MTT reagent.
Cell death due to compound toxicityPerform a dose-response curve to determine the optimal non-toxic concentration range.
High background in "no cell" control wells Contamination of media or reagentsUse fresh, sterile media and reagents.
Compound directly reduces MTTInclude a control of media + compound (no cells) and subtract this background absorbance.
Table 2: Troubleshooting Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine ELISAs)
Problem Potential Cause Recommended Solution
No or low inflammatory response in positive controls Inactive inflammatory stimulus (e.g., LPS)Use a new batch of stimulus and test its activity at a known effective concentration.
Cells are not responsiveUse a lower passage number of cells; ensure cells are healthy and not over-confluent.
High variability in inflammatory mediator levels Inconsistent cell numbersEnsure consistent cell seeding density across all wells.
Timing of treatment and stimulation is not optimalOptimize the pre-incubation time with the compound before adding the inflammatory stimulus.
Apparent anti-inflammatory effect is actually cytotoxicity Compound is toxic to the cells at the tested concentrationRun a parallel cytotoxicity assay (e.g., MTT) with the same compound concentrations and incubation times.
Table 3: Troubleshooting Antioxidant Assays (e.g., DPPH, ABTS)
Problem Potential Cause Recommended Solution
Inconsistent readings Pipetting errorsUse calibrated pipettes and ensure accurate volumes.
Reaction time not standardizedUse a consistent incubation time for all samples and standards before reading the absorbance.
High background absorbance Compound interferes with the assay wavelengthMeasure the absorbance of the compound alone at the assay wavelength and subtract this value.
Low antioxidant activity detected Compound concentration is too lowTest a wider range of concentrations.
Compound is not a potent antioxidant in this specific assayConsider using a different antioxidant assay that measures a different mechanism of action.

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Cell Viability Assessment: MTT Assay

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Griess Reagent System

  • Sodium nitrite standard

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared as in the MTT protocol) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound and the positive control in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the compound or the positive control.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

IV. Signaling Pathways and Experimental Workflows

This section provides visual representations of relevant signaling pathways and experimental workflows to aid in understanding the potential mechanisms of action and experimental design.

Signaling Pathways

Cinnamic acid derivatives have been reported to modulate key inflammatory and cellular stress response pathways.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Activates MDMC This compound MDMC->IKK Potential Inhibition G cluster_1 MAPK Signaling Pathway Stress_Stimuli Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces MDMC This compound MDMC->MAPKK Potential Inhibition G cluster_troubleshooting Troubleshooting Steps start Start: Inconsistent Results check_solubility Check Compound Solubility & Stability start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok check_assay Review Assay Protocol assay_ok Assay Protocol Followed Correctly? check_assay->assay_ok check_cells Verify Cell Health & Density cells_ok Cells Healthy & at Correct Density? check_cells->cells_ok solubility_ok->check_assay Yes optimize_sol Optimize Solubilization: - Prepare fresh stock in DMSO - Check final DMSO concentration - Lower compound concentration solubility_ok->optimize_sol No assay_ok->check_cells Yes optimize_assay Optimize Assay: - Include proper controls - Mitigate edge effects - Check for compound interference assay_ok->optimize_assay No optimize_cells Optimize Cell Culture: - Use lower passage cells - Perform cell density titration cells_ok->optimize_cells No end End: Consistent Results cells_ok->end Yes optimize_sol->check_solubility optimize_assay->check_assay optimize_cells->check_cells

Validation & Comparative

A Comparative Analysis of the Biological Activities of Methyl 3,4-dimethoxycinnamate and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Methyl 3,4-dimethoxycinnamate and Ferulic acid, two phenolic compounds with potential therapeutic applications. The information presented is based on available experimental data to facilitate an objective evaluation of their respective pharmacological profiles.

Overview of Compounds

Ferulic acid is a well-studied hydroxycinnamic acid derivative ubiquitously found in plant cell walls. It is recognized for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Its biological activities are attributed to its phenolic nucleus and a carboxylic acid side chain, which enable it to scavenge free radicals and modulate various signaling pathways.

This compound is a methyl ester of 3,4-dimethoxycinnamic acid. While structurally related to Ferulic acid, it has been the subject of fewer comprehensive biological studies. Existing research suggests its potential in areas such as inhibition of uredospore germination and global DNA methylation.[1] This guide aims to collate the available data on this compound and draw comparisons with the extensively characterized Ferulic acid.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and Ferulic acid. It is important to note that direct comparative studies are limited, and much of the data for this compound is derived from studies on its derivatives.

Antioxidant Activity
Compound/DerivativeAssayIC50 ValueReference Compound
Ferulic acid DPPH radical scavenging66 ± 2.3 µM-
Ferulic acid DPPH radical scavenging64% inhibition at 100 µg/mlAscorbic acid
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate (Derivative of 3,4-dimethoxycinnamic acid) DPPH radical scavenging43 µMTrolox

IC50: The half maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity
Compound/DerivativeAssayInhibition/IC50 ValueReference Compound
Ferulic acid Inhibition of NO production in LPS-stimulated RAW 264.7 cells--
Thiomorpholide of 3,4-dimethoxycinnamic acid (Derivative) Carrageenan-induced rat paw edema169 µM (IC50 for lipid peroxidation)-
Anticancer Activity
CompoundCell LineIC50 Value
Ferulic acid LNCaP (prostate cancer)500 µM
Ferulic acid PC-3 (prostate cancer)300 µM[1]
Ferulic acid CT-26 (colon cancer)800 µM[2]
Ferulic acid MIA PaCa-2 (pancreatic cancer)500 µg/mL[2]
Ferulic acid MCF-7 (breast cancer)100-200 µg/mL[2]
Ferulic acid HepG2 (liver cancer)100-200 µg/mL[2]
This compound Hep3B (liver cancer)Inhibits global DNA methylation

Signaling Pathways

Ferulic Acid

Ferulic acid has been shown to modulate a variety of signaling pathways, contributing to its diverse biological effects.[1] These include:

  • NF-κB Signaling Pathway: Ferulic acid can inhibit the activation of NF-κB, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.

  • PI3K/Akt Signaling Pathway: By modulating the PI3K/Akt pathway, Ferulic acid can influence cell survival, proliferation, and apoptosis, which is particularly relevant to its anticancer activity.[1]

  • MAPK Signaling Pathway: Ferulic acid can also interact with the MAPK signaling cascade (including ERK, JNK, and p38), which is involved in cellular responses to a variety of stimuli, including stress and inflammation.

Ferulic_Acid_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_stress Stress Response FA Ferulic Acid NFkB NF-κB FA->NFkB inhibits PI3K_Akt PI3K/Akt FA->PI3K_Akt modulates MAPK MAPK FA->MAPK interacts with Inflammation Inflammation NFkB->Inflammation promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis regulates Proliferation Cell Proliferation PI3K_Akt->Proliferation regulates StressResponse Cellular Stress Response MAPK->StressResponse

This compound

The specific signaling pathways modulated by this compound are not as well-elucidated as those for Ferulic acid. Cinnamic acid and its derivatives, in general, are known to influence pathways such as the phenylpropanoid pathway and can modulate signaling related to plant growth and defense.[3] In pharmacological contexts, cinnamic acid derivatives have been shown to affect pathways like the cyclooxygenase (COX) pathway.[3] Some studies on cinnamic acid esters suggest they can influence fibroblast migration through PKA and p38-MAPK signaling pathways.[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[5]

  • Various concentrations of the test compound (Ferulic acid or this compound) are prepared in a suitable solvent.

  • A specific volume of the test compound solution is mixed with the DPPH solution.[5]

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[5]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix Sample and DPPH Solutions DPPH_sol->Mix Sample_sol Prepare Sample Solutions (Varying Concentrations) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity, often used to evaluate the anticancer potential of a compound.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (Ferulic acid or this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_formazan_formation Formazan Formation cluster_measurement_analysis Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound (Varying Concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., DMSO) Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (540-570 nm) Solubilize->Measure_Abs Calculate_Viability Calculate Cell Viability and IC50 Value Measure_Abs->Calculate_Viability

Conclusion

Ferulic acid is a well-documented bioactive compound with a broad spectrum of therapeutic properties, supported by a substantial body of experimental evidence. Its mechanisms of action, including the modulation of key signaling pathways, are relatively well understood.

This compound, while sharing a structural resemblance to Ferulic acid, is less characterized. The available data, primarily from studies on its derivatives, suggest potential antioxidant and anti-inflammatory activities. However, more direct and comprehensive studies are required to fully elucidate its biological activity profile, including quantitative efficacy, and its effects on cellular signaling pathways.

For researchers and drug development professionals, Ferulic acid currently represents a more established candidate for further investigation due to the wealth of available data. This compound, on the other hand, presents an opportunity for novel research to explore its potential therapeutic benefits and mechanisms of action, which may differ from or complement those of Ferulic acid. Future studies directly comparing the two compounds under identical experimental conditions are warranted to provide a definitive assessment of their relative biological activities.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Methyl 3,4-dimethoxycinnamate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Methyl 3,4-dimethoxycinnamate and its derivatives reveals a fascinating interplay between chemical structure and biological activity. These compounds, belonging to the phenylpropanoid family, have garnered significant attention from researchers for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of this chemical class.

This compound, a naturally occurring compound, serves as a scaffold for the synthesis of numerous analogs with modified biological activities. The strategic addition or modification of functional groups on the phenyl ring and the cinnamate backbone has been shown to significantly influence their potency and selectivity. This guide will delve into the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds across different biological targets.

Comparative Biological Activities: A Quantitative Perspective

The therapeutic potential of this compound and its analogs is best understood through a direct comparison of their biological activities. The following tables summarize key quantitative data from various studies, providing a clear overview of how structural modifications impact their efficacy.

Antioxidant Activity

The antioxidant capacity of these compounds is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. The ability to scavenge free radicals and inhibit lipid peroxidation is a key measure of this activity.

CompoundAssayIC50 (µM)Reference
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylateInhibition of Lipid Peroxidation35.0 ± 2.1[1]
(E)-cinnamyl 3-(4-hydroxy-3-methoxyphenyl)acrylate (Ferulic acid derivative)Inhibition of Lipid Peroxidation28.0 ± 1.5[1]
(E)-cinnamyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate (Sinapic acid derivative)Inhibition of Lipid Peroxidation22.0 ± 1.1[1]

SAR Insights: The data suggests that the presence of a free hydroxyl group on the phenyl ring enhances antioxidant activity, as seen in the ferulic and sinapic acid derivatives. The sinapic acid derivative, with two methoxy groups and one hydroxyl group, exhibits the strongest inhibitory effect on lipid peroxidation.

Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. Modifications to the chemical structure can dramatically alter their potency.

CompoundCell LineIC50 (µM)Reference
This compoundHep3B (Hepatocellular Carcinoma)154.3 ± 1.2[2]
Methyl 4-hydroxycinnamateHep3B (Hepatocellular Carcinoma)364.2 ± 1.5[2]
Methyl 3,4-dihydroxycinnamateHep3B (Hepatocellular Carcinoma)109.7 ± 0.8[2]
Methyl 3,4,5-trimethoxycinnamateHep3B (Hepatocellular Carcinoma)125.6 ± 1.0[2]

SAR Insights: In this series, the presence of hydroxyl groups at the 3 and 4 positions of the phenyl ring, as in Methyl 3,4-dihydroxycinnamate, resulted in the most potent cytotoxic activity against Hep3B cells. Interestingly, the trimethoxy analog also showed significant activity, suggesting a complex relationship between methoxy and hydroxyl substitutions and anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key inflammatory pathways. The carrageenan-induced paw edema model is a standard in vivo assay to assess this activity.

CompoundDose (µmol/kg)Edema Inhibition (%)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one15058[1]
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate15045[1]
Indomethacin (Reference Drug)15051[1]

SAR Insights: The thiomorpholine derivative of 3,4-dimethoxycinnamic acid demonstrated potent anti-inflammatory activity, even surpassing the standard drug indomethacin in this particular study. This highlights the significant impact of modifying the carboxyl group of the cinnamic acid backbone.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds are dissolved in methanol to prepare a series of concentrations.

  • Reaction: 1 mL of the DPPH solution is mixed with 1 mL of the sample solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Neuroprotective Effects via BDNF-TrkB Signaling

Some analogs of this compound have shown promise in neuroprotection, potentially through the activation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is critical for neuronal survival, growth, and synaptic plasticity.

BDNF_TrkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Survival Neuronal Survival & Growth CREB->Survival Promotes CinnamateAnalog Cinnamate Analog (e.g., Methyl 3,4-dihydroxybenzoate) CinnamateAnalog->BDNF Upregulates Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS PI3K PI3K LPS->PI3K NFkB NF-κB LPS->NFkB Akt Akt PI3K->Akt Activates Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Induces Expression Keap1 Keap1 Keap1->Nrf2 Binds & Inhibits AntiInflammation Anti-inflammatory Response HO1->AntiInflammation Promotes Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces CinnamateAnalog Cinnamate Analog CinnamateAnalog->Akt Inhibits CinnamateAnalog->Nrf2 Promotes Dissociation

References

A Comparative Analysis of the Antioxidant Capacity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various cinnamic acid derivatives, supported by experimental data. It details the structure-activity relationships that govern their efficacy and outlines the standard experimental protocols used for their evaluation.

Introduction: The Antioxidant Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of phenolic compounds widely distributed in plants, fruits, and vegetables[1]. These molecules, characterized by a phenyl ring attached to a propenoic acid side chain, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and notably, antioxidant properties[1]. Their ability to scavenge free radicals and mitigate oxidative stress makes them promising candidates for the development of novel therapeutic agents against a range of diseases rooted in oxidative damage[2]. The antioxidant capacity of these derivatives is not uniform; it is intricately linked to their specific chemical structures, particularly the substitution patterns on the aromatic ring.

Structure-Activity Relationships (SAR)

The efficacy of a cinnamic acid derivative as an antioxidant is determined by its molecular structure. Key structural features that influence antioxidant capacity include:

  • The Propenoic Acid Side Chain : The unsaturated double bond in the acrylic acid side chain is vital for antioxidant activity. It contributes to the stabilization of the phenoxyl radical through resonance, making cinnamic acid derivatives generally more effective antioxidants than their benzoic acid counterparts[3][4][5].

  • Hydroxyl (-OH) Groups : The number and position of hydroxyl groups on the phenyl ring are the most critical determinants of antioxidant activity[1].

    • Number of Groups : An increase in the number of hydroxyl groups generally leads to higher radical scavenging activity[1][5].

    • Position of Groups : The presence of an ortho-dihydroxy (catechol) structure, as seen in caffeic acid, significantly enhances antioxidant capacity[3][4]. This configuration improves the stability of the resulting radical.

  • Methoxy (-OCH₃) Groups : The presence of electron-donating methoxy groups can increase the stability of the phenoxyl radical, thereby enhancing antioxidant activity[6][7]. For instance, sinapic acid, which contains two methoxy groups and one hydroxyl group, is often reported as one of the most potent antioxidants in this class[6][7]. Ferulic acid, with one methoxy and one hydroxyl group, also shows substantial activity[8].

Quantitative Comparison of Antioxidant Capacity

The antioxidant activities of cinnamic acid derivatives are commonly quantified using various assays. The data below, compiled from multiple studies, summarizes their relative performance. Lower IC₅₀ values indicate higher antioxidant potency.

Cinnamic Acid DerivativeChemical Structure (Substituents on Phenyl Ring)Antioxidant AssayIC₅₀ Value (µM)Relative Efficiency (vs. Trolox)Source(s)
p-Coumaric Acid 4'-hydroxyLDL Oxidation-Hardly Effective[6]
Caffeic Acid 3',4'-dihydroxyLDL Oxidation-~4x[6]
Ferulic Acid 4'-hydroxy, 3'-methoxyLDL Oxidation-~0.9x[6]
Sinapic Acid 4'-hydroxy, 3',5'-dimethoxyLDL Oxidation-~6x[6]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine 4'-hydroxy, 3',5'-di-tert-butylDPPH29.5Comparable[9]
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl) (sinapic acid derivative) 4'-hydroxy, 3',5'-dimethoxyDPPH39.8-[9]
(E)-3-(4-hydroxy-3-methoxyphenyl) (ferulic acid derivative) 4'-hydroxy, 3'-methoxyDPPH51.5-[9]
Trolox (Standard) -DPPH28.51x[9]

Experimental Methodologies and Workflows

Standardized assays are crucial for the comparative assessment of antioxidant capacity. Below are detailed protocols for three widely used methods.

The following diagram illustrates a typical workflow for in vitro antioxidant capacity assessment.

G Diagram 1: Generalized Workflow for Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep Sample & Standard Preparation Mixing Mixing of Sample & Reagent SamplePrep->Mixing ReagentPrep Assay Reagent Preparation ReagentPrep->Mixing Incubation Incubation (Time & Temp Controlled) Mixing->Incubation Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Calculation Data Calculation (e.g., % Inhibition, IC50) Measurement->Calculation

Caption: Diagram 1: Generalized Workflow for Antioxidant Capacity Assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Principle : The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm[9][10].

  • Reagents :

    • DPPH solution (e.g., 0.1 mM or 0.004% w/v in methanol or ethanol)[9][10][11].

    • Test compounds and standard (e.g., Trolox, Vitamin C) dissolved in a suitable solvent (e.g., ethanol, methanol) to various concentrations[9][10].

  • Protocol :

    • Prepare serial dilutions of the test compounds and a standard antioxidant[10].

    • Add a specific volume of the test sample solution to an equal volume of the DPPH solution (e.g., add sample to DPPH solution)[9].

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[9][10].

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 515-517 nm) using a spectrophotometer[9][10].

    • A control is prepared using the solvent instead of the antioxidant solution[9].

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A is absorbance[10].

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations[10].

This assay evaluates the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

  • Principle : Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm[12][13].

  • Reagents :

    • ABTS stock solution (e.g., 7 mM in water)[12][14].

    • Potassium persulfate solution (e.g., 2.45 mM in water)[12][14].

    • Test compounds and standard (e.g., Trolox) at various concentrations.

  • Protocol :

    • Generate the ABTS•⁺ radical cation by mixing the ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[12].

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm[13][15].

    • Add a small volume of the test sample or standard (e.g., 5 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 200 µL) in a microplate well[13][15].

    • Mix and incubate for a specified time (e.g., 5 minutes) with shaking[13][15].

    • Measure the absorbance at 734 nm[12][13].

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle : At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm[16].

  • Reagents :

    • Acetate buffer (300 mM, pH 3.6)[16].

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)[16].

    • Ferric chloride (FeCl₃) solution (20 mM in water)[16].

  • Protocol :

    • Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[16]. Warm this reagent to 37°C before use[17].

    • Add a small volume of the plant extract or test compound (e.g., 100 µL) to a large volume of the FRAP reagent (e.g., 3.4 mL)[16].

    • Incubate the mixture for a defined period (e.g., 30 minutes) in the dark[16][17].

    • Measure the absorbance at 593 nm[16][17].

    • A standard curve is prepared using a known antioxidant, typically Trolox or FeSO₄, and the results are expressed as equivalents of the standard[16][18].

Mechanism of Action and Cellular Signaling Pathways

Cinnamic acid derivatives primarily act as antioxidants through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it[19]. The resulting phenoxyl radical is stabilized by resonance, preventing it from initiating further oxidative reactions.

Beyond direct radical scavenging, these compounds can modulate endogenous antioxidant defense systems through cellular signaling pathways. A key pathway is the Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some antioxidants), Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of protective phase II detoxifying and antioxidant enzymes like Heme Oxygenase-1 (HO-1), Glutathione S-transferases (GST), and others[20][21].

G Diagram 2: The Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound under basal conditions Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Degradation Proteasomal Degradation Keap1->Degradation facilitates ARE ARE Nrf2_n->ARE binds to AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes initiates transcription of Stress Oxidative Stress or Antioxidants Stress->Keap1 inhibit

Caption: Diagram 2: The Nrf2-ARE Signaling Pathway.

Conclusion

The antioxidant capacity of cinnamic acid derivatives is a function of their chemical structure, with the number and position of hydroxyl and methoxy groups on the phenyl ring playing a pivotal role. Derivatives with catechol structures (e.g., caffeic acid) and those with multiple methoxy groups (e.g., sinapic acid) consistently demonstrate superior antioxidant performance[6]. The structure-activity relationships highlighted in this guide, along with standardized evaluation protocols, provide a robust framework for the rational design and development of new, potent antioxidant agents for therapeutic applications.

References

Validating the In Vivo Anti-inflammatory Potential of Cinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of various cinnamic acid derivatives, with a focus on compounds structurally related to Methyl 3,4-dimethoxycinnamate. The data presented herein is collated from multiple preclinical studies, offering a valuable resource for researchers investigating novel anti-inflammatory agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of the therapeutic potential of these compounds.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of several cinnamic acid derivatives has been predominantly evaluated using the carrageenan-induced paw edema model in rodents, a standard and reproducible model of acute inflammation.[1] The following table summarizes the quantitative outcomes from these studies, comparing the percentage of edema inhibition by different test compounds against commonly used non-steroidal anti-inflammatory drugs (NSAIDs).

Test CompoundAnimal ModelDosageAdministration RouteTime Point (hours)% Edema InhibitionReference Compound% Inhibition by Reference
3,4-dimethoxycinnamic acid derivatives (thiomorpholine)Wistar Rats150 µmol/kgi.p.3.517-72%Indomethacin42% less potent than the most active derivative
Cinnamic acidSprague-Dawley Rats14.4 mg/kgoral46 (AUC)-43.2% (pro-inflammatory)Diclofenac (0.45 mg/kg)-20.6% (pro-inflammatory)
3-phenylpropanoic acidSprague-Dawley Rats14.4 mg/kgoral46 (AUC)27.7%Ibuprofen (7.2 mg/kg)-3.7% (pro-inflammatory)
Ethyl-p-methoxycinnamate (EPMC)Rats100 mg/kgoral1, 2, 3Significantly minimized paw inflammationNot specifiedNot specified
p-methoxycinnamic acid (p-MCA)Wistar Rats40 mg/kgoralNot specifiedReversed DMH-induced pathological alterationsNot specifiedNot specified

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the primary in vivo model cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation.[2]

Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan.

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.[1]

Materials:

  • Test compound (e.g., cinnamic acid derivative)

  • Positive control (e.g., Indomethacin, 5-10 mg/kg)[3][4]

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in saline)[4]

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The basal volume of the right hind paw of each animal is measured using a plethysmometer.

  • Animals are divided into control, positive control, and test groups.

  • The test compound or vehicle is administered orally or intraperitoneally.[1][4]

  • After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[4]

  • The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).[3][4]

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. A recurring mechanism is the inhibition of the NF-κB pathway, which leads to a downstream reduction in the expression of pro-inflammatory mediators.

Putative Anti-inflammatory Signaling Pathway of Cinnamic Acid Derivatives

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression activates

Caption: Proposed mechanism of action for cinnamic acid derivatives in inhibiting the NF-κB signaling pathway.

Experimental Workflow for In Vivo Anti-inflammatory Screeningdot

G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Animal Grouping (Control, Test, Positive Control) Animal_Acclimatization->Grouping Compound_Preparation Test Compound & Control Preparation Dosing Compound/Vehicle Administration Compound_Preparation->Dosing Grouping->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement Induction->Measurement Calculation Calculate % Edema and % Inhibition Measurement->Calculation Statistics Statistical Analysis Calculation->Statistics Conclusion Conclusion on Anti-inflammatory Effect Statistics->Conclusion

References

A Comparative Analysis of Methyl 3,4-dimethoxycinnamate and Other Natural DNA Methylation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic drug discovery, natural compounds are gaining significant attention as potential modulators of DNA methylation, a key process in gene regulation and cancer development. This guide provides a comparative analysis of Methyl 3,4-dimethoxycinnamate against other well-characterized natural DNA methylation inhibitors. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Inhibitory Activity

The efficacy of DNA methylation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against DNA methyltransferase (DNMT) enzymes or by their ability to reduce global DNA methylation in cellular models. The following table summarizes the available quantitative data for this compound and other prominent natural inhibitors.

CompoundTarget/AssayInhibitory Concentration/EffectCell LineReference
This compound Global DNA Methylation63% to 97% reductionHep3B[1]
(-)-Epigallocatechin-3-gallate (EGCG)DNMT ActivityIC50: 20 µM-[2]
DNMT ActivityIC50: 0.21-0.47 µM-[2]
Nanaomycin ADNMT3BIC50: 500 nM (0.5 µM)-[2]
ParthenolideDNMT1IC50: 3.5 µM-[2]
CurcuminDNMT1Downregulation of expressionVarious[2]
GenisteinDNMT1~40% inhibition at 100 µM-
QuercetinDNMTsReverses hypermethylationRKO, DU145, PC3
ResveratrolDNMT3BDownregulation of expressionACI rats

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols designed to assess DNA methylation and the inhibitory potential of natural compounds. Below are detailed methodologies for key experiments.

In Vitro DNMT Activity Inhibition Assay (Colorimetric)

This assay is a common method to determine the direct inhibitory effect of a compound on DNMT enzyme activity.

  • Principle: A specific DNA substrate is coated onto a microplate well. Recombinant DNMT enzyme and the methyl donor S-adenosylmethionine (SAM) are added. In the presence of an inhibitor, the methylation of the DNA substrate is reduced. The extent of methylation is then detected using a specific antibody against 5-methylcytosine (5-mC), which is subsequently linked to a colorimetric readout.

  • Protocol Outline:

    • Coat microplate wells with a DNMT substrate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Add recombinant DNMT1 or DNMT3B enzyme and SAM to initiate the methylation reaction.

    • Incubate to allow for DNA methylation.

    • Wash to remove non-bound reagents.

    • Add a primary antibody specific for 5-mC.

    • Add a secondary enzyme-conjugated antibody.

    • Add a colorimetric substrate and measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 value.

Global DNA Methylation Analysis in Cellular Models

This method assesses the overall change in DNA methylation within a cell after treatment with a test compound.

  • Principle: Genomic DNA is extracted from cells treated with the inhibitor. The total amount of 5-mC is then quantified relative to the total amount of cytosine, often using an ELISA-based method.

  • Protocol Outline:

    • Culture cells (e.g., Hep3B) and treat with the test compound for a specified duration.

    • Extract genomic DNA.

    • Denature the DNA to single strands.

    • Coat a microplate with the denatured DNA.

    • Use a specific antibody against 5-mC to detect methylated DNA.

    • Employ a colorimetric or fluorometric detection method to quantify the amount of 5-mC.

    • Normalize the results to the total amount of DNA.

Bisulfite Sequencing for Locus-Specific Methylation Analysis

This technique is the gold standard for determining the methylation status of specific CpG sites within a gene's promoter or other regulatory regions.

  • Principle: Treatment of genomic DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation pattern, as uracils are read as thymines.

  • Protocol Outline:

    • Extract genomic DNA from treated and untreated cells.

    • Perform bisulfite conversion of the DNA.

    • Amplify the target region using PCR with primers specific to the converted DNA.

    • Sequence the PCR products.

    • Analyze the sequencing data to determine the methylation status of each CpG site.

Signaling Pathways and Experimental Workflows

The inhibition of DNA methylation by natural compounds can impact various cellular signaling pathways implicated in cancer and other diseases. The following diagrams illustrate these relationships and a typical experimental workflow.

DNMT_Inhibition_Pathway Inhibitor Natural DNMT Inhibitor (e.g., this compound) DNMT DNMT1 / DNMT3B Inhibitor->DNMT Inhibition Hypermethylation Promoter Hypermethylation DNMT->Hypermethylation Catalyzes Wnt Wnt/β-catenin Pathway Activation DNMT->Wnt Upregulates TSG_Silencing Tumor Suppressor Gene Silencing (e.g., p16, PTEN) Hypermethylation->TSG_Silencing TSG_Silencing->Wnt Leads to PI3K PI3K/Akt Pathway Activation TSG_Silencing->PI3K Leads to Cancer Cancer Progression (Proliferation, Invasion) Wnt->Cancer PI3K->Cancer

Caption: Signaling pathways affected by DNMT inhibition.

Experimental_Workflow start Start: Cell Culture (e.g., Hep3B) treatment Treatment with Natural Inhibitor start->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction dnmt_assay In Vitro DNMT Activity Assay treatment->dnmt_assay Parallel Experiment global_methylation Global DNA Methylation Analysis dna_extraction->global_methylation bisulfite_seq Bisulfite Sequencing (Locus-Specific) dna_extraction->bisulfite_seq data_analysis Data Analysis and Comparison dnmt_assay->data_analysis global_methylation->data_analysis bisulfite_seq->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for evaluating DNMT inhibitors.

Conclusion

This compound demonstrates significant potential as a modulator of DNA methylation, exhibiting a marked reduction in global DNA methylation in hepatocellular carcinoma cells.[1] While a direct enzymatic IC50 value is not yet available in the public domain, its cellular activity is comparable to or exceeds that of other well-known natural inhibitors like genistein at high concentrations. Compounds such as (-)-epigallocatechin-3-gallate and nanaomycin A have shown potent direct inhibition of DNMT enzymes with IC50 values in the low micromolar to nanomolar range.[2] The diverse chemical scaffolds and varied mechanisms of action among these natural products offer a rich resource for the development of novel epigenetic therapies. Further research, including direct enzymatic inhibition assays and comprehensive profiling of off-target effects, will be crucial in fully elucidating the therapeutic potential of this compound and its analogs.

References

Comparative Efficacy of Methyl 3,4-dimethoxycinnamate and Synthetic Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal efficacy of Methyl 3,4-dimethoxycinnamate versus established synthetic antifungal agents. Due to a lack of specific experimental data on the antifungal activity of this compound against medically important fungi such as Candida albicans and Aspergillus fumigatus, this guide utilizes data from structurally similar cinnamic acid derivatives as a proxy. This comparison is intended to provide a preliminary assessment and highlight the potential of this class of compounds for further investigation.

Executive Summary

The available evidence suggests that cinnamic acid derivatives exert their antifungal effects through mechanisms that differ from conventional agents, primarily by disrupting the fungal cell wall and membrane integrity.[1][2] This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data for these derivatives alongside that of synthetic agents like fluconazole and amphotericin B, providing a quantitative basis for comparison. Detailed experimental protocols for determining antifungal susceptibility are also provided to aid in the design of future studies.

Quantitative Comparison of Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against common fungal pathogens. It is crucial to note that the data for cinnamic acid derivatives is based on compounds structurally related to this compound and should be interpreted as indicative of potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Candida Species

Antifungal AgentCandida albicans (µg/mL)Candida krusei (µg/mL)Candida glabrata (µg/mL)
Cinnamic Acid Derivatives
3,3'-dimethoxycurcumin15.6 - 62.5[3][4]15.6 - 62.5[3][4]Not Reported
2-octanoylbenzohydroquinone2 - 16[5]2[5]2 - 16[5]
Synthetic Antifungal Agents
Fluconazole0.25 - 1.016 - 644 - 16
Amphotericin B0.125 - 1.00.5 - 2.00.25 - 1.0
Voriconazole0.015 - 0.1250.06 - 0.50.03 - 1.0
Caspofungin0.03 - 0.250.125 - 1.00.015 - 0.125

Table 2: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Aspergillus fumigatus

Antifungal AgentMIC (µg/mL)
Cinnamic Acid Derivatives
Cinnamaldehyde40 - 80[6]
Synthetic Antifungal Agents
Amphotericin B0.5 - 2.0[7][8]
Voriconazole0.25 - 1.0[7]
Caspofungin0.016 - 0.125[7]
Itraconazole0.125 - 1.0

Experimental Protocols

A standardized methodology is critical for the accurate determination of antifungal efficacy. The following section details the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the antifungal agent (e.g., this compound or synthetic agent) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serially dilute the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve a range of concentrations to be tested.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp. and Potato Dextrose Agar for Aspergillus spp.).

  • Prepare a suspension of fungal cells or conidia in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi.

3. Microplate Assay:

  • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

4. Incubation:

  • Incubate the microtiter plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity, while for polyenes like amphotericin B, it is complete inhibition.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, studies on related cinnamic acid derivatives suggest a multi-faceted mechanism of action that primarily targets the fungal cell's outer layers.

Disruption of Fungal Cell Wall and Membrane: Evidence suggests that cinnamic acid derivatives can inhibit the synthesis of crucial cell wall components and disrupt the integrity of the fungal cell membrane.[1][2] This dual-action mechanism is advantageous as it can lead to a fungicidal effect and potentially lower the likelihood of resistance development.

Potential Signaling Pathway Involvement: The antifungal activity of some natural phenolic compounds has been linked to the modulation of cellular signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway. These pathways are critical for the fungal response to environmental stress, including the stress induced by antifungal agents. It is plausible that this compound could interfere with these signaling cascades, thereby sensitizing the fungus to its inhibitory effects.

Below are diagrams illustrating the experimental workflow for MIC determination and a proposed signaling pathway for the antifungal action of cinnamic acid derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antifungal Stock Solution serial_dil Serial Dilutions stock->serial_dil plate 96-Well Plate Inoculation serial_dil->plate inoculum Fungal Inoculum Preparation inoculum->plate incubation Incubation (24-72h at 35°C) plate->incubation reading Visual/Spectrophotometric Reading incubation->reading mic MIC Determination reading->mic

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

signaling_pathway cluster_compound Antifungal Compound cluster_cell Fungal Cell mdc This compound cell_wall Cell Wall Synthesis Inhibition mdc->cell_wall cell_membrane Cell Membrane Disruption mdc->cell_membrane signaling Stress Response Signaling Pathways (e.g., HOG, CWI) mdc->signaling Potential Interference death Fungal Cell Death cell_wall->death cell_membrane->death signaling->death

Proposed antifungal mechanism of action for cinnamic acid derivatives.

Conclusion and Future Directions

While direct experimental evidence for the antifungal efficacy of this compound against key human fungal pathogens is currently lacking, the data from structurally related cinnamic acid derivatives suggest that this class of compounds holds promise as a source of novel antifungal agents. Their apparent mechanism of action, targeting the fungal cell wall and membrane, is a desirable trait that could circumvent existing resistance mechanisms to conventional antifungals.[1][2]

To fully assess the potential of this compound, further research is imperative. Future studies should focus on:

  • Determining the in vitro antifungal activity of this compound against a broad panel of clinically relevant fungal isolates, including drug-resistant strains.

  • Elucidating the precise molecular mechanism of action , including the identification of specific cellular targets and the impact on key signaling pathways.

  • Evaluating the in vivo efficacy and toxicity in animal models of fungal infection.

Such investigations will be crucial in determining whether this compound or its optimized derivatives can be developed into clinically viable antifungal therapeutics. The information presented in this guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

In-Silico Docking Analysis of Methyl 3,4-dimethoxycinnamate and Related Compounds with Cancer-Associated Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies of Methyl 3,4-dimethoxycinnamate and structurally similar cinnamic acid derivatives with key protein targets implicated in cancer signaling pathways. Due to the limited availability of direct docking studies on this compound, this report extrapolates its potential binding affinity and interaction patterns by comparing published data on analogous compounds, primarily ferulic acid and other methoxy-substituted cinnamic acid derivatives. The data presented herein is intended to serve as a foundational resource for further computational and experimental investigations into the therapeutic potential of these compounds.

Comparative Docking Analysis

Molecular docking simulations predict the binding affinity and interaction of a ligand with a target protein. The binding energy is a key metric, with lower (more negative) values indicating a more favorable interaction. The following tables summarize the binding energies of various cinnamic acid derivatives against two crucial cancer-related protein targets: Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT1).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase receptor that, upon activation, triggers downstream signaling pathways, including the PI3K/AKT pathway, promoting cell proliferation, and survival. Its overexpression is common in various cancers, making it a prime target for inhibitor development.

CompoundPDB ID of EGFRDocking SoftwareBinding Energy (kcal/mol)Interacting Residues
Ferulic acid1XKKAutoDock 4.2-5.3Not specified
Ferulic acid3W33AutoDock 1.5.7-7.22Not specified
4-(4-methyl)benzoyloxy-3-methoxycinnamic acid3W33AutoDock 1.5.7-8.81Not specified
2',5'-dihydroxy-3,4-dimethoxychalcone1M17Autodock Tools 1.5.6-7.67Met769, Ala719, Thr766, Lys721, Glu738[1]
Erlotinib (Reference Inhibitor)1M17Autodock Tools 1.5.6-7.51Not specified[1]

This compound, with its dimethoxy substitutions, is structurally related to the compounds listed. Based on the trend of methoxy and other substitutions enhancing binding affinity, it is plausible that it would exhibit significant interaction with the EGFR binding pocket.

Protein Kinase B (AKT1)

AKT1 is a serine/threonine kinase that plays a central role in the PI3K/AKT signaling pathway, downstream of EGFR. It regulates cell survival, proliferation, and metabolism. Inhibition of AKT1 is a promising strategy for cancer therapy.

CompoundPDB ID of AKT1Docking SoftwareBinding Energy (kcal/mol)Interacting Residues
Tehranolide4EKLAutoDock-9.22Ala230, Glu234, Glu278[2]
Isoliquiritigenin4EKLAutoDock-8.75Lys158, Thr291, Asp292[2]
Shogaol4EKLAutoDock-7.99Val164, Ala177, Leu181[2]
Theophylline4EKLAutoDock-6.44Lys158, Glu228, Asp292[2]

While direct docking data for this compound with AKT1 is not available, the performance of other natural phenolic compounds suggests that it could also effectively bind to the allosteric or ATP-binding sites of AKT1.

Experimental Protocols: In-Silico Molecular Docking

The following is a generalized protocol for performing molecular docking studies, based on commonly used software such as AutoDock and Discovery Studio.

Protein Preparation
  • Retrieval: The 3D crystal structure of the target protein (e.g., EGFR, AKT1) is downloaded from the Protein Data Bank (PDB).

  • Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned at a physiological pH. Partial charges are assigned using a force field (e.g., CHARMm or AMBER).

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and optimize the geometry.

Ligand Preparation
  • Structure Generation: The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field.

  • Charge and Torsion Angle Assignment: Gasteiger charges and rotatable bonds are assigned to the ligand.

Molecular Docking
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.

  • Docking Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity of each generated pose.

  • Pose Selection: The docked poses are clustered, and the one with the lowest binding energy is typically selected as the most probable binding mode.

Analysis of Results
  • Binding Energy: The binding energy (in kcal/mol) is recorded to quantify the binding affinity.

  • Inhibition Constant (Ki): The Ki value can be calculated from the binding energy.

  • Interaction Analysis: The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are visualized and analyzed to understand the binding mechanism.

Visualizations

EGFR-AKT Signaling Pathway

EGFR_AKT_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MDMC This compound (Proposed Inhibitor) MDMC->EGFR Inhibits MDMC->AKT Inhibits

Caption: Proposed inhibitory action on the EGFR-AKT signaling pathway.

In-Silico Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure (e.g., MDMC) Ligand_Prep Ligand Preparation (Minimize, Assign Charges) Ligand->Ligand_Prep Grid Define Grid Box (Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock) PDB_Prep->Docking Ligand_Prep->Docking Grid->Docking Results Docked Poses Binding Energies Docking->Results Analysis Analyze Interactions (H-bonds, Hydrophobic) Results->Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

References

A Comparative Spectroscopic Study of Cinnamate Esters: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic properties of molecular scaffolds like cinnamate esters is pivotal. These compounds, prevalent in natural products and widely used as UV-filtering agents, exhibit distinct spectroscopic signatures that are intimately linked to their chemical structure. This guide provides a comparative analysis of the UV-Visible absorption, fluorescence, and nuclear magnetic resonance (NMR) properties of a series of cinnamate esters, supported by experimental data and detailed methodologies.

Cinnamate esters, derivatives of cinnamic acid, are characterized by a phenyl group attached to an acrylic acid ester. Variations in the ester group and substitutions on the phenyl ring can significantly modulate their electronic and magnetic environments, leading to distinct spectroscopic behaviors. This guide will delve into these differences, offering a valuable resource for the identification, characterization, and functional analysis of this important class of molecules.

Comparative Spectroscopic Data of Cinnamate Esters

The following table summarizes key spectroscopic parameters for a selection of cinnamate esters. The data has been compiled from various scientific sources to facilitate a direct comparison of their properties.

CompoundEster Group (R)Substitution (X)UV-Vis (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence (Φf)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl Cinnamate -CH₃H~278~21,000Very LowVinyl H: 6.44 (d), 7.70 (d)Aromatic H: 7.37-7.52 (m)Methyl H: 3.80 (s)C=O: 167.5Vinyl C: 117.9, 144.9Aromatic C: 128.1, 129.0, 130.4, 134.5Methyl C: 51.8
Ethyl Cinnamate -CH₂CH₃H~278Data not readily availableData not readily availableVinyl H: 6.42 (d), 7.68 (d)Aromatic H: 7.36-7.52 (m)Ethyl H: 1.35 (t), 4.28 (q)C=O: 167.0Vinyl C: 118.5, 144.6Aromatic C: 128.0, 128.8, 130.2, 134.4Ethyl C: 14.3, 60.5
Butyl Cinnamate -(CH₂)₃CH₃H~279Data not readily availableData not readily availableVinyl H: 6.44 (d), 7.68 (d)Aromatic H: 7.37-7.53 (m)Butyl H: 0.97 (t), 1.40-1.49 (m), 1.66-1.73 (m), 4.21 (t)C=O: 167.1Vinyl C: 118.7, 144.7Aromatic C: 128.0, 128.8, 130.2, 134.4Butyl C: 13.8, 19.2, 30.8, 64.5
Methyl p-Methoxycinnamate -CH₃p-OCH₃~310~24,000Data not readily availableVinyl H: 6.31 (d), 7.63 (d)Aromatic H: 6.90 (d), 7.47 (d)Methyl H (ester): 3.79 (s)Methyl H (ether): 3.84 (s)C=O: 167.7Vinyl C: 115.8, 144.3Aromatic C: 114.4, 127.3, 129.7, 161.4Methyl C (ester): 51.6Methyl C (ether): 55.4
Methyl p-Nitrocinnamate -CH₃p-NO₂~312Data not readily availableData not readily availableVinyl H: 6.56 (d), 7.72 (d)Aromatic H: 7.67 (d), 8.24 (d)Methyl H: 3.84 (s)C=O: 166.6Vinyl C: 122.2, 142.0Aromatic C: 124.3, 128.8, 140.4, 148.6Methyl C: 52.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic measurements. The following sections outline the key experimental protocols for the analysis of cinnamate esters.

UV-Visible Absorption Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the cinnamate ester in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the cinnamate ester solution.

    • Scan the absorbance from 400 nm to 200 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of at least five dilutions of the cinnamate ester with known concentrations.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) is calculated from the slope of the linear regression of this plot (slope = ε × path length).

Fluorescence Emission Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the cinnamate ester in a suitable solvent (e.g., ethanol or cyclohexane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

    • Determine the excitation wavelength, which is typically the λmax obtained from the UV-Vis spectrum.

    • Set the excitation wavelength and scan the emission wavelengths over a range that includes the expected fluorescence (e.g., 300 nm to 600 nm).

  • Determination of Fluorescence Quantum Yield (Φf):

    • The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield is calculated using the following equation: Φf(sample) = Φf(standard) × [I(sample) / I(standard)] × [A(standard) / A(sample)] × [n(sample)² / n(standard)²] where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the cinnamate ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation and Data Acquisition:

    • Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing and Interpretation:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard.

    • The integration of the signals in the ¹H NMR spectrum provides the relative ratio of the protons in the molecule.

    • The coupling patterns (e.g., singlets, doublets, triplets) in the ¹H NMR spectrum provide information about the neighboring protons.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comparative spectroscopic study of different cinnamate esters.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Ester_Synthesis Synthesis of Cinnamate Esters Purification Purification and Characterization Ester_Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy Purification->NMR UV_Data λmax Molar Absorptivity UV_Vis->UV_Data Fluoro_Data Emission λmax Quantum Yield Fluorescence->Fluoro_Data NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Comparison Comparative Analysis UV_Data->Comparison Fluoro_Data->Comparison NMR_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis of cinnamate esters.

Conclusion

The spectroscopic properties of cinnamate esters are highly sensitive to their molecular structure. UV-Vis spectroscopy reveals shifts in the absorption maxima and changes in molar absorptivity based on the electronic nature of the substituents on the phenyl ring and the type of ester group. Fluorescence spectroscopy, although generally weak for simple cinnamates, can be influenced by structural modifications that alter the pathways for non-radiative decay. NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation and conformational analysis.

The data and protocols presented in this guide offer a foundational resource for researchers working with cinnamate esters. By systematically applying these spectroscopic techniques, a deeper understanding of the structure-property relationships within this versatile class of compounds can be achieved, facilitating their application in diverse fields from pharmacology to materials science.

Where to buy analytical grade Methyl 3,4-dimethoxycinnamate reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and researchers engaged in drug development and analytical studies, obtaining high-purity reference standards is paramount for accurate and reproducible results. This guide provides a comparative overview of potential suppliers for analytical grade Methyl 3,4-dimethoxycinnamate, along with detailed experimental protocols for its quantification.

Comparison of Potential Suppliers

Sourcing a certified analytical grade reference standard for this compound requires careful consideration of purity, documentation, and supplier reputation. While a direct "analytical standard" designation is not universally available, several chemical suppliers offer high-purity grades suitable for research and analytical applications. The following table summarizes the offerings from potential suppliers.

SupplierProduct NamePurityCertification/DocumentationNotes
MedChemExpress This compoundTypically >98% (by HPLC/LCMS)Certificate of Analysis (CoA) available upon request. Products are tested under an ISO 17025 compliant quality system.[1][2]A strong candidate for a reference standard due to their quality control system and available documentation.[1]
ChemScene This compoundPurity specifications available on product page.Product data sheet available. Safety Data Sheet (SDS) provided.Offers a range of chemical products for research. The "analytical grade" status needs to be confirmed by reviewing the specific product documentation.
Xiamen Eagle Chemical Corporation This compoundPurity information may be available on the product data sheet.Product information and SDS are typically available.A bulk chemical supplier. Suitability as an analytical reference standard would depend on the batch-specific purity and available analytical data.[3]
Sigma-Aldrich (Merck) 3,4-Dimethoxycinnamic acid99%Provides detailed product information and analytical data.While they offer the parent acid at high purity, an analytical standard of the methyl ester was not directly found.[4] This could be an alternative for in-house synthesis of a standard.
LGC Standards Not directly listedVariesProvides certified reference materials (CRMs) for a wide range of compounds.Does not currently list this compound as a specific reference standard. However, they offer custom synthesis services.[5][6]
Toronto Research Chemicals (TRC) Not directly listedVariesA well-known supplier of high-quality research chemicals and standards.Does not have a stock listing for this compound but could be a source for custom synthesis.[7][8]

Recommendation: Based on the available information, MedChemExpress is a promising starting point for obtaining a high-purity this compound reference standard, given their mention of ISO-compliant testing and the availability of a Certificate of Analysis.[1][2] It is crucial to request and review the batch-specific CoA to ensure it meets the requirements for an analytical reference standard. For certified reference materials, exploring custom synthesis options with suppliers like LGC Standards or Toronto Research Chemicals may be necessary.

Experimental Protocols for Quantification

Accurate quantification of this compound is essential for research and quality control. Below are detailed experimental protocols for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established methods for similar cinnamic acid derivatives and phenylpropanoids.[9][10][11]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid or Acetic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is recommended. A starting gradient could be 30% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Cinnamic acid derivatives typically have strong absorbance around 310-320 nm. The optimal wavelength should be determined by running a UV scan of the reference standard.

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

Sample Preparation:

  • The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter, is a common approach.

  • For other matrices, a suitable extraction and clean-up procedure should be developed and validated.

Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity and can be used for both qualitative and quantitative analysis. Derivatization is often required for non-volatile compounds like cinnamic acid derivatives to improve their chromatographic behavior.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)

  • Pyridine or other suitable solvent for derivatization

  • Hexane or Ethyl acetate (GC grade)

  • This compound reference standard

Derivatization Procedure:

  • Evaporate a known amount of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + TMCS to the dried residue.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Analysis:

  • Inject the derivatized calibration standards to create a calibration curve.

  • Inject the derivatized samples.

  • Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.

Visualizing the Workflow

To aid in the selection and analytical process, the following diagrams illustrate the key workflows.

Supplier_Selection_Workflow Supplier Selection Workflow for Reference Standard start Start: Need for Analytical Standard search_suppliers Identify Potential Suppliers (e.g., MedChemExpress, ChemScene, Sigma-Aldrich) start->search_suppliers request_info Request Product Specifications & Certificate of Analysis (CoA) search_suppliers->request_info evaluate_purity Evaluate Purity and Certification request_info->evaluate_purity is_suitable Meets Analytical Standard Requirements? evaluate_purity->is_suitable purchase Purchase Reference Standard is_suitable->purchase Yes custom_synthesis Consider Custom Synthesis (e.g., LGC Standards, TRC) is_suitable->custom_synthesis No end End: Standard Acquired purchase->end custom_synthesis->search_suppliers

Caption: A flowchart outlining the decision-making process for selecting a suitable supplier for an analytical reference standard.

Analytical_Workflow General Analytical Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_standard Prepare Calibration Standards generate_curve Generate Calibration Curve prep_standard->generate_curve prep_sample Prepare Sample (Extraction, Cleanup) choose_method Select Method (HPLC-UV or GC-MS) prep_sample->choose_method hplc_analysis HPLC-UV Analysis choose_method->hplc_analysis HPLC gcms_analysis GC-MS Analysis (with Derivatization) choose_method->gcms_analysis GC-MS quantify Quantify Analyte in Sample hplc_analysis->quantify gcms_analysis->quantify generate_curve->quantify report Report Results quantify->report

Caption: A diagram illustrating the general workflow for the quantitative analysis of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 3,4-dimethoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl 3,4-dimethoxycinnamate, including detailed personal protective equipment (PPE) requirements, procedural guidance, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, strict adherence to recommended PPE is crucial to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandard
Eye Protection Chemical safety goggles or eyeglasses with side-shieldsOSHA 29 CFR 1910.133 or European Standard EN166[1][3]
Hand Protection Compatible chemical-resistant glovesEU Directive 89/686/EEC and standard EN 374[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorNIOSH (US) or CEN (EU)[1][5]
Body Protection Appropriate protective clothing to prevent skin exposure[1][2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound from receipt to disposal.

1. Pre-Handling and Preparation:

  • Engineering Controls: Work in a well-ventilated area.[1][6] A mechanical exhaust system is required.[1][2] A safety shower and eye wash station must be readily available.[1][2]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of punctures and safety goggles are not cracked.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling.

2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid Inhalation and Ingestion: Do not ingest or inhale the substance.[1][2] Avoid the formation of dust and aerosols.[4][7]

  • Weighing and Transfer: When weighing or transferring the solid, do so in a designated area with local exhaust ventilation to minimize dust generation.

  • Container Management: Keep the container tightly closed when not in use.[1]

3. Post-Handling and Hygiene:

  • Decontamination: Wash hands and any exposed skin thoroughly with mild soap and water after handling and before breaks, eating, drinking, or smoking.[5][6]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]

4. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store away from incompatible substances.[1][2]

5. Accidental Release Measures:

  • Small Spills: For small spills, mechanically recover the product.[6] Sweep up and shovel the material into suitable containers for disposal.[3][8] Ventilate the affected area.[1][2]

  • Large Spills: Evacuate unnecessary personnel.[6] Wear appropriate PPE, including respiratory protection.[1] Do not allow the substance to enter drains or surface water.[2]

6. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1][3] Consult a physician.[1][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[5][9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water.[7] Do not induce vomiting. Call a physician.[1][2]

7. Disposal Plan:

  • Waste Collection: Collect waste in closed and suitable containers for disposal.[1]

  • Disposal Regulations: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging: Contaminated packaging should be treated as the product itself. Containers can be triple rinsed and offered for recycling or reconditioning.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound A Preparation - Review SDS - Inspect PPE - Verify Engineering Controls B Handling - Weighing and Transfer - Avoid Contact and Inhalation A->B C Post-Handling - Decontamination - Remove Contaminated Clothing B->C E Spill/Emergency - Evacuate - Wear PPE - Contain and Clean B->E Accidental Release D Storage - Cool, Dry, Well-Ventilated - Tightly Closed Container C->D H End of Process C->H F First Aid - Eye/Skin Contact - Inhalation - Ingestion E->F If Exposed G Disposal - Collect in Suitable Containers - Follow Regulations E->G After Cleanup G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dimethoxycinnamate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dimethoxycinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.